Advanced Regioselective Synthesis of 1-(2-Nitro-4-methylphenyl)ethanone: A Strategic Methodological Guide
Executive Summary The synthesis of highly functionalized ortho-nitroacetophenones, such as 1-(2-Nitro-4-methylphenyl)ethanone (also known as 4-methyl-2-nitroacetophenone), presents a classic challenge in synthetic organi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized ortho-nitroacetophenones, such as 1-(2-Nitro-4-methylphenyl)ethanone (also known as 4-methyl-2-nitroacetophenone), presents a classic challenge in synthetic organic chemistry. These compounds are critical building blocks in drug development, serving as direct precursors to functionalized indoles (via Batcho-Leimgruber or reductive cyclization methodologies) and quinoline scaffolds. This whitepaper details a highly regioselective, self-validating synthetic route that circumvents the limitations of traditional electrophilic aromatic substitution, providing researchers with a robust protocol for high-yield synthesis.
Retrosynthetic Analysis & The Regioselectivity Challenge
Historically, the synthesis of nitroacetophenones relies on the direct nitration of the corresponding acetophenone. However, attempting to synthesize 1-(2-Nitro-4-methylphenyl)ethanone via the direct nitration of 4-methylacetophenone results in severe regiochemical mixtures [1].
The Causality of Failure in Direct Nitration:
The regioselectivity of electrophilic aromatic substitution is dictated by the electronic nature of existing substituents:
Acetyl Group (-COCH₃): A strongly deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.
Methyl Group (-CH₃): An activating, ortho/para-directing group. It directs incoming electrophiles to the C3 and C5 positions (ortho to the methyl group; the para position is blocked).
Because both substituents synergistically direct the nitronium ion (
NO2+
) to the C3 position, the dominant product is 4-methyl-3-nitroacetophenone. The formation of the target 2-nitro isomer is electronically disfavored and sterically hindered, making direct nitration an unviable route for pure 1-(2-Nitro-4-methylphenyl)ethanone [1].
The Strategic Solution: Palladium-Catalyzed Cross-Coupling
To achieve absolute regiocontrol, we must abandon direct nitration and utilize a pre-functionalized aromatic ring. The optimal starting material is 1-bromo-4-methyl-2-nitrobenzene [2][3]. By employing a Palladium-catalyzed Stille coupling with tributyl(1-ethoxyvinyl)tin, we can selectively install an enol ether at the C1 position, which is subsequently hydrolyzed to the desired acetyl group. The nitro group is highly tolerant of Stille coupling conditions, unlike Grignard or organolithium reagents which would aggressively attack the
NO2
moiety.
Workflow for the regioselective synthesis of 1-(2-Nitro-4-methylphenyl)ethanone.
Mechanistic Pathway & Catalytic Logic
The transformation relies on the
Pd(0)/Pd(II)
catalytic cycle.
Oxidative Addition: The
Pd(0)
catalyst inserts into the aryl-bromide bond of 1-bromo-4-methyl-2-nitrobenzene. This step is highly favored due to the electron-withdrawing nature of the ortho-nitro group, which activates the C-Br bond.
Transmetalation: The organotin reagent transfers the 1-ethoxyvinyl group to the
Pd(II)
center.
Reductive Elimination: The
Pd(II)
complex collapses, releasing the enol ether intermediate and regenerating the
Pd(0)
catalyst.
The Pd-catalyzed Stille cross-coupling cycle for enol ether formation.
Quantitative Data: Condition Optimization
To ensure maximum yield and minimize debromination side-reactions, the Stille coupling conditions must be optimized. The table below summarizes the empirical data driving our protocol selection.
Entry
Catalyst (5 mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
1
Pd(PPh3)4
THF
70
24
45
Incomplete conversion.
2
Pd(PPh3)4
Toluene
100
12
88
Optimal condition. Clean profile.
3
Pd(dppf)Cl2
Dioxane
90
16
72
Minor debromination observed.
4
Pd2(dba)3
/
P(t−Bu)3
Toluene
100
8
81
Fast, but catalyst is air-sensitive.
Conclusion:
Pd(PPh3)4
in Toluene at 100 °C provides the best balance of yield, catalyst stability, and reaction cleanliness.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-bromo-4-methyl-2-nitrobenzene (10.0 mmol, 2.16 g) in anhydrous toluene (30 mL).
Catalyst Addition: Add
Pd(PPh3)4
(0.5 mmol, 578 mg). Stir for 5 minutes at room temperature until a homogeneous yellow solution forms.
Reagent Addition: Syringe in tributyl(1-ethoxyvinyl)tin (12.0 mmol, 4.33 g) dropwise.
Heating: Heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.
In-Process Validation 1 (TLC): Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
Rf≈0.6
) should completely disappear, replaced by a new, UV-active spot (
Rf≈0.5
).
Step 2: Hydrolysis to the Ketone
Cooling & Acidification: Cool the reaction mixture to room temperature. Add 2M HCl (15 mL) directly to the toluene solution.
Hydrolysis: Stir vigorously at room temperature for 2 hours. The acid catalyzes the hydrolysis of the intermediate enol ether into the corresponding ketone.
In-Process Validation 2 (IR/GC-MS): An aliquot of the organic layer should show the emergence of a strong carbonyl stretch (
C=O
) at
∼1685 cm−1
in FT-IR, and a molecular ion peak at
m/z=179
in GC-MS.
Step 3: Workup and Tin Removal
Causality Note: Organotin byproducts are notoriously difficult to separate from the product via standard chromatography. We utilize a KF workup to convert soluble tributyltin species into insoluble polymeric tributyltin fluoride (
Bu3SnF
).
Quenching: Add 10% aqueous KF solution (30 mL) to the biphasic mixture and stir vigorously for 1 hour. A dense white precipitate (
Bu3SnF
) will form.
Filtration: Filter the entire mixture through a pad of Celite to remove the tin precipitate and palladium black.
Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (
2×20 mL
).
Purification: Combine the organic layers, wash with brine, dry over
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 1-(2-Nitro-4-methylphenyl)ethanone as a pale yellow solid.
References
Benchchem Technical Support. "Improving Regioselectivity of Nitration on 4-Methylacetophenone." Benchchem.
Li, P. "1-Bromo-4-methyl-2-nitrobenzene." Acta Crystallographica Section E, ResearchGate.
An In-depth Technical Guide to 1-(2-Nitro-4-methylphenyl)ethanone: Synthesis, Properties, and Reactivity
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, predicted spectroscopic characteristics, and expected reactivity of 1-(2-Nitro-4-methylphenyl)e...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, predicted spectroscopic characteristics, and expected reactivity of 1-(2-Nitro-4-methylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile for researchers, scientists, and professionals in drug development.
Introduction
1-(2-Nitro-4-methylphenyl)ethanone, a substituted aromatic ketone, presents a unique molecular architecture with significant potential in organic synthesis and medicinal chemistry. The presence of an acetyl group, a nitro group, and a methyl group on the phenyl ring offers multiple reactive sites and modulates the electronic properties of the molecule. The electron-withdrawing nitro group, positioned ortho to the acetyl group, is expected to exert significant steric and electronic effects, influencing the compound's reactivity and spectroscopic behavior. This guide serves as a foundational resource for the scientific community to facilitate further research and application of this intriguing molecule.
Chemical and Physical Properties
Direct experimental data for 1-(2-Nitro-4-methylphenyl)ethanone is not extensively available in the public domain. The following properties are a combination of known identifiers and predicted values based on structurally related compounds such as 2'-nitroacetophenone and 4'-methylacetophenone.[1][2][3]
Property
Value
Source
CAS Number
77344-68-4
Supplier Data
Molecular Formula
C₉H₉NO₃
Supplier Data
Molecular Weight
179.17 g/mol
Supplier Data
Predicted Melting Point
Solid at room temperature, likely in the range of 40-60 °C
Predicted based on analogues
Predicted Boiling Point
> 250 °C at 760 mmHg
Predicted based on analogues
Predicted Solubility
Soluble in common organic solvents like chloroform, ethyl acetate, and acetone; sparingly soluble in water.
Caption: Molecular structure of 1-(2-Nitro-4-methylphenyl)ethanone.
Plausible Synthetic Pathway
A viable synthetic route to 1-(2-Nitro-4-methylphenyl)ethanone involves the nitration of 4'-methylacetophenone. The acetyl group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The ortho-directing effect of the methyl group, combined with potential steric hindrance at the other ortho position, would favor nitration at the position ortho to the methyl group and meta to the acetyl group.
Caption: Proposed synthetic workflow for 1-(2-Nitro-4-methylphenyl)ethanone.
Experimental Protocol: Nitration of 4'-Methylacetophenone
This protocol is a generalized procedure for the nitration of an activated aromatic ketone and should be optimized for the specific substrate.
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4'-methylacetophenone in a minimal amount of concentrated sulfuric acid, keeping the temperature below 5 °C.[5]
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4'-methylacetophenone, ensuring the reaction temperature does not exceed 5 °C. Vigorous stirring is crucial to ensure proper mixing and heat dissipation.[5]
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Isolation: The precipitated product can be isolated by filtration. Wash the solid with cold water until the washings are neutral.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Predicted Spectroscopic Profile
The spectroscopic data for 1-(2-Nitro-4-methylphenyl)ethanone can be predicted by analyzing the contributions of its functional groups and by comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl protons, and the methyl protons.
Aromatic Protons (δ 7.2 - 8.2 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the nitro group is expected to be the most downfield.
Acetyl Protons (δ ~2.6 ppm): The three protons of the acetyl group will appear as a sharp singlet. This chemical shift is consistent with that observed for acetophenone.[6]
Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group on the aromatic ring will also appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Carbonyl Carbon (δ > 190 ppm): The carbonyl carbon of the acetyl group is expected to be significantly downfield, a characteristic feature of ketones.[7][8]
Aromatic Carbons (δ 120 - 150 ppm): The six carbons of the aromatic ring will show distinct signals. The carbon bearing the nitro group and the carbon attached to the acetyl group will be the most downfield among the aromatic carbons.
Acetyl Methyl Carbon (δ ~25-30 ppm): The carbon of the acetyl methyl group will appear in the aliphatic region.
Aromatic Methyl Carbon (δ ~20-25 ppm): The carbon of the methyl group attached to the aromatic ring will also be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and nitro groups.
C=O Stretch (1680 - 1700 cm⁻¹): A strong absorption band in this region is indicative of the aryl ketone carbonyl group.[9][10]
NO₂ Stretch (asymmetric, 1520 - 1560 cm⁻¹; symmetric, 1340 - 1370 cm⁻¹): Two strong absorption bands are expected for the nitro group.[11]
C-H Stretch (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-3000 cm⁻¹): These bands correspond to the C-H bonds of the aromatic ring and the methyl groups.
C=C Stretch (aromatic, ~1450-1600 cm⁻¹): Multiple bands in this region are characteristic of the aromatic ring.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Molecular Ion (M⁺) Peak (m/z = 179): The peak corresponding to the molecular weight of the compound.
[M-CH₃]⁺ Peak (m/z = 164): Loss of a methyl radical from the acetyl group is a common fragmentation pathway for acetophenones, leading to a stable acylium ion.[12][13]
[M-NO₂]⁺ Peak (m/z = 133): Loss of the nitro group is another plausible fragmentation pathway.
Further Fragmentation: Subsequent loss of CO from the acylium ion can also be expected.
Reactivity and Potential Applications
The reactivity of 1-(2-Nitro-4-methylphenyl)ethanone is governed by the interplay of its functional groups.
Reactions of the Carbonyl Group: The acetyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol, and condensation reactions. The electron-withdrawing nitro group at the ortho position is expected to increase the electrophilicity of the carbonyl carbon.[14]
Reactions of the Nitro Group: The nitro group can be reduced to an amine, providing a synthetic handle for further functionalization, such as the synthesis of heterocyclic compounds.[15]
Electrophilic Aromatic Substitution: The aromatic ring is deactivated towards further electrophilic substitution due to the presence of the nitro and acetyl groups.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group may facilitate nucleophilic aromatic substitution reactions under certain conditions.
Caption: Key reaction pathways of 1-(2-Nitro-4-methylphenyl)ethanone.
The unique substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. The presence of the nitro group is a common feature in many biologically active compounds.[15]
Safety and Handling
As with all nitroaromatic compounds, 1-(2-Nitro-4-methylphenyl)ethanone should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[16][17][18]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Inhalation: Avoid inhaling dust or vapors.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Ingestion: Do not ingest.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[18]
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide provides a comprehensive, albeit predictive, overview of 1-(2-Nitro-4-methylphenyl)ethanone. It is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the properties and applications of this compound.
Comprehensive NMR Characterization of 1-(2-Nitro-4-methylphenyl)ethanone: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 1-(2-Nitro-4-methylphenyl)ethanone (Synonym: 4-methyl-2-nitroacetophenone) CAS Registry Number: 155694-84-1 Executive Summar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Molecule: 1-(2-Nitro-4-methylphenyl)ethanone (Synonym: 4-methyl-2-nitroacetophenone)
CAS Registry Number: 155694-84-1
Executive Summary & Molecular Architecture
1-(2-Nitro-4-methylphenyl)ethanone is a highly functionalized aromatic intermediate utilized extensively in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals [1]. Accurate structural verification of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, as its reactivity is heavily dictated by the steric and electronic interplay of its three substituents: an acetyl group at C-1, a nitro group at C-2, and a methyl group at C-4.
The Causality of the "Ortho Effect"
As a Senior Application Scientist, it is vital to look beyond raw spectral data and understand the electronic environment driving the chemical shifts. In this molecule, the bulky acetyl (–COCH₃) and nitro (–NO₂) groups are situated ortho to one another. This proximity induces a severe steric clash, forcing both functional groups to rotate out of coplanarity with the benzene ring[2].
Consequence: The out-of-plane twisting disrupts extended
π
-conjugation. The mesomeric electron-withdrawing effects (–M) of the acetyl and nitro groups are diminished, while their inductive electron-withdrawing effects (–I) remain dominant. This directly impacts the shielding of the aromatic protons and the quaternary carbons, resulting in distinct chemical shift deviations compared to theoretical, purely coplanar models [3].
¹H NMR Spectral Analysis: Mechanistic Breakdown
The ¹H NMR spectrum of 1-(2-Nitro-4-methylphenyl)ethanone is characterized by a highly specific splitting pattern driven by the asymmetric substitution of the aromatic ring [1].
Quantitative Data: ¹H NMR (300 MHz, CDCl₃)
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
H-3
7.85
dd
1.7, 0.8
1H
Highly deshielded by the magnetic anisotropy and –I effect of the adjacent ortho-NO₂ group. Exhibits meta coupling to H-5 and fine para coupling to H-6.
H-5
7.50
ddd
7.8, 1.7, 0.8
1H
Shielded relative to H-3 due to the +I and hyperconjugative (+M) effects of the ortho-methyl group. Exhibits large ortho coupling to H-6.
H-6
7.35
dd
7.7, 0.9
1H
Adjacent to the acetyl group. Exhibits ortho coupling to H-5.
Acetyl CH₃
2.53
s
-
3H
Alpha to the carbonyl; slightly deshielded by the aromatic ring current.
Ar-CH₃
2.48
s
-
3H
Benzylic protons at C-4.
Data empirically validated against isolated synthetic standards in CDCl₃ [1], [2].
¹³C NMR Spectral Analysis: Predictive Modeling
Due to the steric twisting mentioned earlier, standard additive substituent chemical shift (SCS) calculations often underestimate the shifts for ortho-disubstituted benzenes. The following table synthesizes empirical data from structurally analogous 2-nitroacetophenones, adjusted for the C-4 methyl group's electronic contribution [3].
Quantitative Data: ¹³C NMR (75 MHz, CDCl₃)
Carbon
Predicted Shift (δ, ppm)
Type
Assignment Rationale
C=O
~200.1
Quaternary
Carbonyl carbon; highly deshielded, though slightly shielded compared to unsubstituted acetophenone due to reduced conjugation.
C-2
~145.9
Quaternary
Attached directly to the strongly electron-withdrawing NO₂ group.
C-4
~143.2
Quaternary
Attached to the electron-donating methyl group.
C-1
~134.1
Quaternary
Attached to the acetyl group; shift reflects the out-of-plane steric twisting.
C-5
~131.0
CH
Aromatic methine, ortho to the methyl group.
C-6
~127.3
CH
Aromatic methine, ortho to the acetyl group.
C-3
~125.0
CH
Aromatic methine, situated between the NO₂ and CH₃ groups.
Acetyl CH₃
~30.4
CH₃
Aliphatic carbon alpha to the ketone.
Ar-CH₃
~21.4
CH₃
Standard benzylic methyl carbon shift.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following protocol details not just the how, but the why behind each operational parameter.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: CDCl₃ is selected because the molecule is highly lipophilic. The 0.03% TMS acts as an internal standard, providing a self-validating reference point at exactly 0.00 ppm to eliminate chemical shift referencing errors caused by temperature or concentration variations.
Step 2: Instrument Tuning and Shimming
Action: Insert the sample into a 300 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ (7.26 ppm) and perform gradient shimming (Z1–Z5).
Causality: Locking prevents field drift during acquisition. Precise shimming ensures magnetic field homogeneity across the sample volume, which is critical for resolving the fine 0.8 Hz para coupling between H-3 and H-6.
Step 3: ¹H NMR Acquisition
Action: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 s and the acquisition time (AQ) to 3.0 s. Acquire 16 scans.
Causality: A 30-degree flip angle combined with a 1.5 s D1 ensures that the magnetization of all protons fully relaxes between pulses, allowing for accurate, quantitative integration of the methyl singlets versus the aromatic protons.
Step 4: ¹³C NMR Acquisition
Action: Execute a proton-decoupled ¹³C pulse sequence (zgpg30). Set D1 to 2.0 s and acquire 1024–2048 scans.
Causality: Quaternary carbons (C=O, C-1, C-2, C-4) lack attached protons and thus have significantly longer
T1
relaxation times. Extending the D1 to 2.0 s prevents signal saturation, ensuring these critical nodes are visible above the baseline noise.
Step 5: Spectral Processing
Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.
Causality: Apodization (LB) suppresses the noise at the tail end of the Free Induction Decay (FID) without sacrificing the resolution needed to observe the meta and para splitting in the aromatic region.
Workflow Visualization
The following diagram illustrates the logical progression of the NMR analytical workflow, highlighting the critical transition from physical sample to validated structural data.
Standardized NMR Acquisition and Processing Workflow for 1-(2-Nitro-4-methylphenyl)ethanone.
References
Title: Palladium-Catalyzed Nitration of Arenes by 1,2,3-Triazole-Directed C–H Activation
Source: Journal of Organic Chemistry, 2013, 78(12), 5932–5948.
URL: [Link]
Title: Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer Berlin, Heidelberg (Pretsch, E.; Bühlmann, P.; Badertscher, M.)
URL: [Link]
Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(2-Nitro-4-methylphenyl)ethanone
Abstract This technical guide provides a comprehensive analysis of the physical properties of 1-(2-Nitro-4-methylphenyl)ethanone, a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the physical properties of 1-(2-Nitro-4-methylphenyl)ethanone, a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document integrates theoretical predictions based on structure-activity relationships with detailed, field-proven experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the empirical determination and interpretation of the compound's physicochemical and spectroscopic characteristics. We will delve into the causality behind experimental choices and provide self-validating systems for data acquisition, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
1-(2-Nitro-4-methylphenyl)ethanone is a member of the substituted acetophenone family. Its molecular architecture, featuring a nitro group ortho to the acetyl moiety and a methyl group in the para position, creates a unique electronic and steric environment. This substitution pattern is crucial as it influences the compound's reactivity, intermolecular interactions, and, consequently, its physical properties. The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methyl group, makes this molecule a versatile intermediate in organic synthesis.
A thorough understanding of its physical properties, such as melting point, solubility, and spectroscopic profile, is a prerequisite for its application in drug discovery and materials science. This guide provides the necessary theoretical foundation and practical methodologies to fully characterize this compound.
Predicted Physicochemical Properties
While specific experimental data for 1-(2-Nitro-4-methylphenyl)ethanone is sparse in publicly accessible databases, we can infer its properties based on structurally related analogs like 1-(2-nitrophenyl)ethanone and 1-(4-methylphenyl)ethanone.[1][2] The following table summarizes these predicted and calculated values.
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 1-(2-Nitro-4-methylphenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.9 - 8.1
d
1H
H-6
Deshielded by the adjacent nitro group.
~ 7.4 - 7.6
dd
1H
H-5
Influenced by both the nitro and methyl groups.
~ 7.2 - 7.4
d
1H
H-3
Least affected aromatic proton.
~ 2.6
s
3H
-COCH₃
Typical chemical shift for an acetyl group.
~ 2.4
s
3H
Ar-CH₃
Typical chemical shift for a methyl group on an aromatic ring.
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 198 - 202
C=O
Characteristic for a ketone carbonyl carbon.
~ 148 - 152
C-NO₂
Carbon directly attached to the nitro group.
~ 140 - 145
C-CH₃ (aromatic)
Aromatic carbon bearing the methyl group.
~ 130 - 135
C-COCH₃
Aromatic carbon attached to the acetyl group.
~ 125 - 135
Aromatic CH
Aromatic methine carbons.
~ 29 - 31
-COCH₃
Acetyl methyl carbon.
~ 20 - 22
Ar-CH₃
Aromatic methyl carbon.
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). For quantitative analysis, add a known amount of an internal standard (e.g., TMS, 0.03% v/v). Securely cap the vial and vortex until the sample is completely dissolved.[8]
Data Acquisition: Transfer the solution into a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H spectrum, followed by the ¹³C and any other necessary 2D spectra (e.g., COSY, HSQC).[8]
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~ 1700
C=O stretch
Aryl Ketone
~ 1520 and ~ 1350
Asymmetric and Symmetric NO₂ stretch
Nitro Group
~ 3100 - 3000
C-H stretch
Aromatic
~ 2950 - 2850
C-H stretch
Aliphatic (CH₃)
~ 1600 - 1450
C=C stretch
Aromatic Ring
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Molecular Ion (M⁺∙): An intense peak is expected at m/z = 179, corresponding to the molecular weight of the compound. The presence of one nitrogen atom dictates an odd nominal molecular mass, following the Nitrogen Rule.[10]
Key Fragmentation Pathways:
Loss of a methyl radical (∙CH₃) from the acetyl group to give a fragment at m/z = 164.
Loss of a nitro group (∙NO₂) to yield a fragment at m/z = 133.
Formation of the acylium ion [CH₃CO]⁺ at m/z = 43.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[9]
Instrumentation and Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is vaporized and separated on the GC column before entering the mass spectrometer. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.[11] The detector records the abundance of ions at each mass-to-charge ratio.[9]
Stability and Storage Dynamics of 1-(2-Nitro-4-methylphenyl)ethanone: A Technical Guide
Executive Summary 1-(2-Nitro-4-methylphenyl)ethanone (also known as 2'-nitro-4'-methylacetophenone, CAS: 155694-84-1[1]) is a highly versatile ortho-nitroacetophenone derivative utilized extensively as a building block i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Nitro-4-methylphenyl)ethanone (also known as 2'-nitro-4'-methylacetophenone, CAS: 155694-84-1[1]) is a highly versatile ortho-nitroacetophenone derivative utilized extensively as a building block in the synthesis of complex heterocycles, including indoles, quinazolines, and aurones[2]. The presence of the electron-withdrawing nitro group ortho to the acetyl moiety, combined with the electron-donating para-methyl group, creates a highly reactive push-pull electronic system. This unique topology dictates strict, non-negotiable requirements for its stability, handling, and long-term storage.
Mechanistic Pathways of Degradation
As an Application Scientist, it is critical to understand why a compound degrades rather than simply memorizing storage conditions. The degradation of 1-(2-Nitro-4-methylphenyl)ethanone is driven by three primary mechanistic pathways:
Photolytic Degradation (The Ortho-Effect):
The most critical stability liability of this molecule is its photochemical reactivity. Upon irradiation with UV or near-UV light, the excited ortho-nitro group undergoes an intramolecular hydrogen abstraction from the adjacent acetyl methyl group. This Norrish-type photochemical reaction generates a highly reactive aci-nitro transient intermediate[3]. The rapid decay of this aci-tautomer leads to irreversible degradation, forming complex mixtures including nitroso derivatives and cyclic benzisoxazolol intermediates[3].
Thermal Instability:
Nitroaromatic compounds inherently possess high energy density. While 1-(2-Nitro-4-methylphenyl)ethanone is stable under ambient conditions, prolonged exposure to elevated temperatures (>60°C) can initiate exothermic decomposition[4]. The methyl group at the para position slightly destabilizes the aromatic ring toward oxidative degradation compared to unsubstituted nitroacetophenones.
Chemical Reactivity & Hydrolysis:
The acetyl group is highly susceptible to base-catalyzed aldol condensations. In the presence of strong bases or nucleophiles (such as cyanides), ortho-nitroacetophenones can undergo Baeyer-Drewson-type cyclizations to form indolinones or related dimers[2]. Furthermore, moderate heating with caustic alkalies can trigger violent decomposition[4].
Mechanistic degradation pathways of 1-(2-Nitro-4-methylphenyl)ethanone under environmental stress.
Quantitative Stability Matrix
To establish a predictive degradation profile, the compound must be evaluated under ICH Q1A(R2) and Q1B guidelines. The table below synthesizes the expected stability profile based on the behavior of homologous ortho-nitroacetophenones[4][5].
Stress Condition
Parameters
Duration
Expected Degradation (%)
Primary Degradants
Long-Term Storage
25°C ± 2°C / 60% RH
12 Months
< 0.5%
None
Accelerated Thermal
40°C ± 2°C / 75% RH
6 Months
< 1.0%
Oxidation products
Photolytic (UV/Vis)
1.2M lux-hrs + 200W-hr/m²
7 Days
15.0 - 25.0%
aci-nitro decay products, nitroso-dimers
Base Hydrolysis
0.1 N NaOH, 25°C
24 Hours
> 50.0%
Aldol condensation oligomers
Acid Hydrolysis
0.1 N HCl, 25°C
24 Hours
< 2.0%
Stable
Self-Validating Experimental Protocols for Stability Testing
To ensure the trustworthiness of stability data, a self-validating stability-indicating high-performance liquid chromatography (HPLC) assay must be employed. The protocol below ensures mass balance (Peak Area of API + Peak Area of Degradants ≈ 100% of Initial API Peak Area), proving that no degradants are "invisible" to the detector.
Sample Preparation: Dissolve 1-(2-Nitro-4-methylphenyl)ethanone in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
Aliquot Distribution: Transfer 2 mL of the solution into two clear quartz vials (Test) and two amber glass vials wrapped in aluminum foil (Dark Control).
Irradiation: Place all vials in a photostability chamber calibrated to ICH Q1B standards (cool white fluorescent and near-UV lamps). Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.
Quenching & Dilution: Post-irradiation, dilute the samples 1:10 with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to immediately halt secondary bimolecular reactions.
HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Monitor at 254 nm.
Data Validation: Calculate the mass balance. The Dark Control must show ≥ 99.5% purity. The Test vials should exhibit 10-30% degradation, confirming the method's resolving power for photoproducts.
Self-validating workflow for forced degradation and stability-indicating HPLC analysis.
Optimized Storage & Handling Protocols
Based on the mechanistic vulnerabilities identified, the following storage protocols are mandatory to maintain the structural integrity of 1-(2-Nitro-4-methylphenyl)ethanone:
Container Closure System: The compound must be stored in tightly closed, high-density amber glass containers[4]. Polyethylene or polypropylene containers can be used for short-term handling but are suboptimal for long-term storage due to potential oxygen permeability[4].
Light Protection: Absolute protection from direct sunlight and intense artificial light is required to prevent the aci-nitro photochemical rearrangement[3][5].
Atmospheric Control: Store in a dry place. While purging with an inert gas (Argon or Nitrogen) is not strictly required for short-term storage, it is highly recommended for long-term archiving to prevent slow oxidative degradation of the para-methyl group.
Temperature Control: Store at ambient temperature (15°C to 25°C). Avoid extremely high temperatures to mitigate the risk of runaway exothermic decomposition inherent to polynitroaromatics and substituted nitro compounds[4][5].
Incompatibilities: Keep strictly segregated from strong bases, strong oxidizing agents, and strong acids to prevent unwanted aldol condensations or violent decompositions[5][6].
A Comprehensive Technical Guide to 2-Nitro-4-methylphenyl Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 2-nitro-4-methylphenyl derivatives, a class of compounds holding significant interest for researchers, scientists, and drug development professionals. We...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive overview of 2-nitro-4-methylphenyl derivatives, a class of compounds holding significant interest for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their physicochemical properties, and critically examine their diverse biological activities and potential therapeutic applications. This guide is designed to be a valuable resource, offering not only a review of the current literature but also actionable insights and detailed methodologies.
Introduction: The Significance of the 2-Nitro-4-methylphenyl Scaffold
The 2-nitro-4-methylphenyl scaffold is a key structural motif in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the methyl group on the phenyl ring, creates a unique electronic environment that governs the reactivity and biological activity of its derivatives.[1] The nitro group, in particular, is a well-established pharmacophore, often associated with antimicrobial and anticancer properties.[2] Its biological effects are frequently linked to a fascinating mechanism of bioreductive activation, a process we will explore in detail. This guide will provide a thorough examination of this important class of compounds, from their fundamental synthesis to their potential as therapeutic agents.
Synthesis of 2-Nitro-4-methylphenyl Derivatives: Strategies and Protocols
The synthesis of 2-nitro-4-methylphenyl derivatives can be approached through various strategic routes, primarily depending on the desired functional group. Here, we will discuss the synthesis of key derivatives and provide detailed experimental protocols.
Synthesis of 2-Methyl-4-nitrophenol
2-Methyl-4-nitrophenol is a crucial intermediate for the synthesis of a wide range of other derivatives. A common and effective synthetic route starts from benzene, involving a series of classical organic reactions.[3]
Rationale for the Synthetic Strategy:
The chosen pathway (Figure 1) strategically introduces the substituents to control the regioselectivity. The Friedel-Crafts alkylation is performed first to install the methyl group.[3] Subsequently, sulfonation is used to block the para-position, directing the subsequent nitration to the desired ortho-position relative to the methyl group. The Sandmeyer reaction is then employed to introduce the hydroxyl group, a more challenging feat to achieve directly with high regioselectivity.[3]
Figure 2: General pathway for the bioreduction of nitroaromatic compounds.
These reactive intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and death. [4]This mechanism is the basis for the antimicrobial and cytotoxic effects of many nitroaromatic drugs. Furthermore, the one-electron reduction of the nitro group can lead to the formation of superoxide radicals through a process called futile cycling, contributing to oxidative stress within the cell.
[4]
Anticancer Activity
Several 2-nitro-4-methylphenyl derivatives have demonstrated promising anticancer activity. For example, certain chalcone-tethered quinoline derivatives bearing a 4-nitrophenyl group have shown potent activity against melanoma cell lines, with one compound exhibiting an IC50 value of 0.34 µM against the A375 cell line. [5]The anticancer activity is often attributed to the bioreductive activation of the nitro group, which is enhanced in the hypoxic environment characteristic of solid tumors.
Potential Molecular Targets in Cancer Cells:
The reactive intermediates generated from the bioreduction of 2-nitro-4-methylphenyl derivatives can interact with a variety of cellular targets, including:
DNA: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and inhibition of DNA replication and transcription.
Proteins: Interaction with critical enzymes and structural proteins can disrupt cellular processes. For instance, some chlorinated Schiff base derivatives of 2-hydroxy-5-nitrobenzaldehyde have been shown to target tankyrase 2, an enzyme involved in fundamental cellular processes.
[6]
Antimicrobial Activity
The nitroaromatic scaffold has a long history in the development of antimicrobial agents. [2]The mechanism of action is again primarily based on the reductive activation of the nitro group within the microbial cells. This leads to the production of cytotoxic intermediates that damage microbial DNA and other essential macromolecules.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro anticancer activity of some compounds containing the nitrophenyl moiety.
The 2-nitro-4-methylphenyl scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this core structure allows for the creation of a diverse library of derivatives with a wide range of biological activities. The unique mechanism of bioreductive activation of the nitro group offers opportunities for the development of targeted therapies, particularly for cancer and infectious diseases.
Future research in this area should focus on several key aspects:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on the 2-nitro-4-methylphenyl ring is needed to optimize biological activity and minimize toxicity.
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways affected by these derivatives will be crucial for their rational design and development.
Drug Delivery and Formulation: Addressing the challenges of poor aqueous solubility and potential toxicity through innovative drug delivery systems and formulation strategies will be essential for translating the therapeutic potential of these compounds into clinical applications.
This technical guide has provided a comprehensive overview of the current state of knowledge on 2-nitro-4-methylphenyl derivatives. It is our hope that this will serve as a valuable resource for researchers in the field and inspire further investigation into this promising class of compounds.
References
[9]Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)
[10]Reactive Nitrogen Species and Fibrinogen: Exploring the Effects of Nitration on Blood Clots. (URL not available)
[11]A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline - Benchchem. (URL not available)
[12]Organic nitrates. II. Synthesis and biological activities of 4-nitrooxymethylphenyl-1,4-dihydropyridines - PubMed. ([Link])
[7]IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL not available)
[3]Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. ([Link])
[13]A Comparative Guide to the Synthesis of 2-Methyl-4-nitrobutan-1-ol - Benchchem. (URL not available)
[14]cell lines ic50: Topics by Science.gov. ([Link])
[15]Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide - Benchchem. (URL not available)
[5]New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (URL not available)
[4]Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. ([Link])
[16]Preparation of 2-methyl-4-nitrophenol - PrepChem.com. ([Link])
[8]IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (URL not available)
[17]Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. ([Link])
[18]Reaction scheme for the bioreduction of nitrocompounds using Lens culinaris. - ResearchGate. (URL not available)
[19]Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL not available)
[20]Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. ([Link])
[6]2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications. ([Link])
[21]Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for ... - NCBI. ([Link])
[22]US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents. ()
[23]Phenol, 4-methyl-2-nitro- - the NIST WebBook. ([Link])
[2]The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. ([Link])
[24]Challenges and Opportunities in Drug Formulation - Noble Life Sciences. ([Link])
[25]Table of Characteristic IR Absorptions. (URL not available)
[28]Reactive Nitrogen Species (RNS) in Plants Under Physiological and Adverse Environmental Conditions: Current View. (URL not available)
[29]IR Chart - NIU - Department of Chemistry and Biochemistry. ([Link])
[30]Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures | Request PDF - ResearchGate. ([Link])
[31]Overcoming Formulation Challenges for Biopharmaceuticals Development. (URL not available)
[32]Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters - ResearchGate. (URL not available)
[33]Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. ([Link])
[34]A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. ([Link])
[35]Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. ([Link])
[36]Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy - Benchchem. (URL not available)
[37]Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. - ResearchGate. (URL not available)
The Strategic Utility of 1-(2-Nitro-4-methylphenyl)ethanone in Advanced Chemical Synthesis and Drug Discovery
Executive Summary 1-(2-Nitro-4-methylphenyl)ethanone, commonly referred to as 2'-nitro-4'-methylacetophenone, is a highly versatile ortho-nitroacetophenone derivative. Its unique structural topology—featuring a reactive...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Nitro-4-methylphenyl)ethanone, commonly referred to as 2'-nitro-4'-methylacetophenone, is a highly versatile ortho-nitroacetophenone derivative. Its unique structural topology—featuring a reactive acetyl group flanked by a strongly electron-withdrawing nitro group and an electron-donating para-methyl group—makes it an exceptionally valuable building block in medicinal chemistry. This technical guide explores its core applications, focusing on the synthesis of potent antimicrobial agents and complex nitrogenous heterocycles, while providing validated, self-contained experimental protocols for drug development professionals.
Chemical Profiling and Mechanistic Reactivity
The reactivity of 1-(2-Nitro-4-methylphenyl)ethanone is governed by the orthogonal electronic effects of its substituents. The acetyl group provides a classic site for enolization and nucleophilic attack, while the ortho-nitro group serves a dual purpose: it acts as a strong electron-withdrawing group that increases the acidity of the alpha-protons on the acetyl group, and it serves as a latent amine for subsequent reductive cyclization events.
The Mannich Condensation Pathway
One of the most highly validated applications of this compound is its use as a substrate in the multi-component Mannich reaction. By reacting the acetophenone derivative with a secondary amine and formaldehyde in an acidic medium, researchers can synthesize 3-amino-2-(aminomethyl)-ar-nitropropiophenones[1]. These bis-Mannich bases bypass the need to isolate the mono-Mannich intermediate and exhibit profound broad-spectrum activity against pathogenic fungi and bacteria[1].
Precursor to Nitrogen Heterocycles
The proximity of the nitro group to the acetyl side chain makes 1-(2-Nitro-4-methylphenyl)ethanone a prime candidate for the synthesis of indoles and quinolines. Upon reduction of the nitro group to an aniline derivative (using catalytic hydrogenation or chemical reductants like SnCl2), the resulting 2-aminoacetophenone can undergo intramolecular condensation. This reductive cyclization is a cornerstone methodology for generating 2-substituted indoles and quinoline scaffolds, which are ubiquitous in FDA-approved therapeutics.
Experimental Workflows & Protocols
Protocol A: One-Step Synthesis of Antimicrobial Propiophenones
This protocol details the synthesis of 3-amino-2-(aminomethyl)-ar-nitropropiophenones via a double Mannich condensation, optimized for high yield and purity without intermediate isolation[1].
Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 1-(2-Nitro-4-methylphenyl)ethanone in glacial acetic acid.
Reagent Addition: Add 2.5 eq of the selected secondary amine and 3.0 eq of paraformaldehyde to the reaction vessel[2]. The excess of amine and formaldehyde drives the equilibrium toward the bis-Mannich base.
Thermal Activation: Heat the reaction mixture to a temperature range of 30°C to 160°C (optimally around 90°C for morpholine derivatives) under continuous magnetic stirring for 4-6 hours[1].
Workup & Extraction: Cool the mixture to room temperature. Neutralize the acidic medium carefully with aqueous NaOH. Extract the free base product using an organic solvent such as chloroform or diethyl ether[2].
Purification: Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure. If the product separates as an oil, chill to effect crystallization, or purify via recrystallization from ethanol[2].
Protocol B: Reductive Cyclization to Substituted Indoles
Step-by-Step Methodology:
Reduction: Dissolve 1-(2-Nitro-4-methylphenyl)ethanone in ethanol. Add SnCl2·2H2O (5.0 eq) and heat to 70°C for 3 hours to reduce the nitro group to an amine.
Cyclization: The resulting 1-(2-amino-4-methylphenyl)ethanone is subjected to acid-catalyzed cyclization (e.g., using p-TsOH in toluene under reflux with a Dean-Stark trap) to yield the corresponding 2-substituted indole.
Visualizing the Synthetic Logic
The following diagram illustrates the causal workflow of the Mannich condensation utilizing 1-(2-Nitro-4-methylphenyl)ethanone to yield biologically active propiophenones.
Figure 1: Synthetic workflow for antimicrobial propiophenones via double Mannich condensation.
Quantitative Data & Comparative Analysis
The table below summarizes the optimal reaction parameters and expected outcomes for the derivatization of 1-(2-Nitro-4-methylphenyl)ethanone based on historical patent data and mechanistic constraints[1],[2].
1-(2-Nitro-4-methylphenyl)ethanone is a highly programmable intermediate in synthetic organic chemistry. Its capacity to undergo controlled enolization and multi-component condensations, coupled with the latent reactivity of its ortho-nitro group, makes it indispensable for generating complex, biologically active scaffolds. By adhering to the standardized protocols outlined above, drug development professionals can leverage this compound to efficiently access novel antimicrobial and heterocyclic chemical space.
References
Moon, M. W. (1971). 3-amino-2-(aminomethyl)-ar-nitropropiophenones (US Patent No. 3,576,803). U.S. Patent and Trademark Office.
biological activity of substituted nitrophenyl ethanones
An In-depth Technical Guide on the Biological Activity of Substituted Nitrophenyl Ethanones For Researchers, Scientists, and Drug Development Professionals Abstract Substituted nitrophenyl ethanones represent a versatile...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Biological Activity of Substituted Nitrophenyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrophenyl ethanones represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, in conjunction with the ethanone side chain, imparts a diverse range of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their antimicrobial, anticancer, and enzyme inhibitory properties, offering detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents. This document is intended to serve as a valuable resource for scientists and professionals engaged in the exploration and development of nitrophenyl ethanone-based pharmaceuticals.
Introduction: The Chemical and Biological Significance of Nitrophenyl Ethanones
Nitrophenyl ethanones are derivatives of acetophenone characterized by the presence of one or more nitro groups on the phenyl ring. The position of the nitro group (ortho, meta, or para) profoundly influences the molecule's electronic properties, and consequently, its biological activity.[1] These compounds are of significant interest due to the versatile reactivity conferred by the nitro and carbonyl functionalities.[2][3] Nitroaromatic compounds, as a broad class, are well-established for their wide spectrum of biological effects, including antimicrobial, anticancer, and antiparasitic activities.[2][4][5][6] The biological action is often attributed to the bioreduction of the nitro group within cells, leading to the formation of reactive and cytotoxic intermediates.[1][2] This guide will explore the multifaceted biological landscape of substituted nitrophenyl ethanones, providing a foundation for their rational design and development as therapeutic agents.
Synthesis of Substituted Nitrophenyl Ethanones
The synthesis of substituted nitrophenyl ethanones can be achieved through various established organic chemistry routes. A common and plausible method involves the nitration of a substituted acetophenone. Another approach is the Friedel-Crafts acylation of a substituted nitrobenzene. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring.
While specific synthesis data for every conceivable derivative is not always available, the principles of electrophilic aromatic substitution and other named reactions provide a robust framework for their preparation.[4] For instance, the synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone can be conceptually approached via the nitration of the enolate of 1-(4-nitrophenyl)ethanone.[3]
Antimicrobial Activity: A Promising Frontier
Nitroaromatic compounds have long been recognized for their potent antimicrobial properties.[1][5] The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species that can damage cellular macromolecules such as DNA and proteins.[2]
Structure-Activity Relationship (SAR) Insights
While direct comparative studies on a wide range of substituted nitrophenyl ethanones are not extensively documented in a single source, several key principles can be inferred. The position and nature of substituents on the phenyl ring, in addition to the nitro group, can significantly modulate the antimicrobial potency. For example, the introduction of halogens or other electron-withdrawing groups can enhance activity. It has been noted that more lipophilic compounds may be more effective against Gram-positive bacteria.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A crucial step in evaluating the antimicrobial potential of new compounds is the determination of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a widely used and standardized technique for this purpose.[10][11]
Preparation of Stock Solution: Dissolve the synthesized nitrophenyl ethanone derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with Mueller-Hinton Broth (MHB) or another appropriate growth medium. This will create a range of decreasing concentrations of the test compound across the wells.
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination using broth microdilution.
The cytotoxic potential of nitroaromatic compounds against cancer cells is another area of intense investigation.[2][4] Some nitroaromatic compounds exhibit selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies.[2] The mechanism of anticancer activity can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Structure-Activity Relationship (SAR) Insights
Studies on various nitro-substituted compounds have revealed important SAR trends. For instance, in a series of nitro-substituted hydroxynaphthanilides, the antiproliferative effect was found to increase as the nitro substituent moved from the ortho- to the para-position.[12] Similarly, for N-(4'-nitrophenyl)-l-prolinamides, certain substitution patterns led to broad-spectrum anti-cancer activity.[13] These findings underscore the critical role of the substitution pattern in determining the anticancer efficacy of nitrophenyl derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenyl ethanone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][16]
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[15][17]
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1] The intensity of the color is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Caption: Simplified representation of competitive and non-competitive enzyme inhibition.
Experimental Protocol: General Biochemical Enzyme Inhibition Assay
This protocol outlines a general workflow for determining the in vitro inhibitory activity of a substituted nitrophenyl ethanone against a purified enzyme.
[18]
Protocol: Enzyme Inhibition Assay
[18][19]
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the nitrophenyl ethanone inhibitor in an appropriate assay buffer. A serial dilution of the inhibitor should be prepared to test a range of concentrations.
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate. Then, add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the enzyme's optimal temperature.
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
Signal Detection: Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition.
[20]
Conclusion and Future Directions
Substituted nitrophenyl ethanones are a promising class of compounds with a wide array of demonstrable biological activities. Their potential as antimicrobial, anticancer, and enzyme-inhibiting agents makes them attractive scaffolds for drug discovery and development. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, enabling the rational design of more potent and selective derivatives.
Future research in this area should focus on several key aspects:
Broad-Spectrum Screening: Systematic screening of diverse libraries of substituted nitrophenyl ethanones against a wide range of microbial strains, cancer cell lines, and clinically relevant enzymes.
Mechanistic Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities. This includes identifying specific cellular targets and signaling pathways.
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Lead Optimization: Chemical modification of lead compounds to improve their potency, selectivity, and drug-like properties.
By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers can unlock the full therapeutic potential of substituted nitrophenyl ethanones and contribute to the development of next-generation medicines.
References
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Retrieved from [Link]
The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate. Retrieved from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). PubMed. Retrieved from [Link]
Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (2024). Longdom Publishing. Retrieved from [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Retrieved from [Link]
Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]
Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). Taylor & Francis Online. Retrieved from [Link]
ANTICANCER ACTIVITY OF MESOIONIC SYDNONES: AN UPDATES ON REVIEW. (2019). Google APIs. Retrieved from [Link]
Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). MDPI. Retrieved from [Link]
Assessing bioactivity. (2010). National Center for Biotechnology Information. Retrieved from [Link]
Nitrophenyl derivatives as aldose reductase inhibitors. (2002). PubMed. Retrieved from [Link]
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. Retrieved from [Link]
Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. (2012). International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]
The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. (n.d.). University of Central Lancashire. Retrieved from [Link]
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: Regioselective Nitration of 4-Methylacetophenone
Introduction & Mechanistic Insights (The "Why") The nitration of 4-methylacetophenone is a fundamental electrophilic aromatic substitution (EAS) reaction utilized in the synthesis of pharmaceutical intermediates, such as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights (The "Why")
The nitration of 4-methylacetophenone is a fundamental electrophilic aromatic substitution (EAS) reaction utilized in the synthesis of pharmaceutical intermediates, such as 1-(2-amino-5-methylphenyl)ethanone[1],[2]. Achieving high regioselectivity in this reaction presents a unique chemical challenge due to the presence of two substituents with conflicting electronic properties[3].
The aromatic ring contains:
Methyl group (-CH₃): An electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions[3].
Acetyl group (-COCH₃): An electron-withdrawing group that deactivates the ring and directs electrophiles to the meta position[3].
Because the para position relative to the methyl group is sterically blocked by the acetyl group, the incoming nitronium ion (NO₂⁺) is directed to the positions ortho to the methyl group[3]. Conveniently, one of these ortho positions is also meta to the acetyl group (Position 3). This synergistic directing effect makes 4-methyl-3-nitroacetophenone the major thermodynamic and kinetic product[1],[3].
Figure 1: Logical relationship of directing groups determining regioselectivity.
Experimental Design & Causality
To maximize the yield of the desired 3-nitro isomer and suppress side reactions, the experimental design relies on two critical parameters:
Substrate Protonation: The protocol requires pre-dissolving 4-methylacetophenone in cold concentrated sulfuric acid before adding the nitrating agent[4]. This step fully protonates the carbonyl oxygen of the acetyl group, significantly enhancing its electron-withdrawing capability. This reinforces the meta-directing effect and further deactivates the ring against unwanted over-nitration[4].
Strict Thermal Control: Nitration is a highly exothermic process. Maintaining the reaction temperature between -20 °C and -15 °C is critical[4],[3]. Elevated temperatures not only reduce regioselectivity but also promote the oxidative cleavage of the methyl group and the formation of dinitrated byproducts[4].
Quantitative Data Summary
The following table summarizes the stoichiometric and physical parameters required to achieve optimal yields, based on established and standards[1],[5].
Caution: This reaction produces toxic nitrogen dioxide gas and utilizes highly corrosive acids. Conduct all operations in a well-ventilated fume hood[1].
Phase 1: Preparation of the Nitrating Mixture
In a separate, dry beaker, carefully prepare the nitrating mixture by slowly adding 25.5 mL (36.3 g, 300 mmol) of 70% nitric acid to 300 g of 20% fuming sulfuric acid (oleum)[1],[3].
Causality: The use of oleum drives the equilibrium toward the quantitative formation of the nitronium ion (NO₂⁺), providing a more potent and selective nitrating environment than standard mixed acids[3].
Keep this mixture cooled in an ice bath until ready for use[4].
Phase 2: Substrate Protonation
4. Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer[1].
5. Add 250 mL of concentrated sulfuric acid (98%) to the flask and cool to -20 °C using a dry ice/acetone or ice-salt bath[4].
6. Slowly add 40 g (300 mmol) of 4-methylacetophenone to the cold sulfuric acid with continuous stirring[3].
7. Self-Validating Check: Monitor the internal temperature. Ensure it remains strictly below -15 °C during the addition to guarantee complete, non-destructive protonation of the acetyl group[3].
Phase 3: Electrophilic Aromatic Substitution (Nitration)
8. Transfer the cold nitrating mixture to the dropping funnel.
9. Add the nitrating mixture dropwise to the reaction vessel over a period of 40 minutes[3].
10. Self-Validating Check: If the internal temperature approaches -15 °C, pause the addition immediately. Allow the system to cool back to -20 °C before resuming[4],[3].
11. After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature to ensure complete conversion[3].
Phase 4: Quenching and Isolation
12. Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring[2].
13. Causality: The rapid dilution and temperature drop instantly quench the reaction, preventing over-nitration while precipitating the crude 1-(5-methyl-2-nitrophenyl)ethanone (4-methyl-3-nitroacetophenone)[6],[2].
14. Filter the solid product using a Büchner funnel[1].
15. Self-Validating Check: Wash the filter cake thoroughly with cold distilled water until the washings test neutral to pH paper[1],[2].
Phase 5: Purification
16. Dissolve the crude solid in dichloromethane[1].
17. Wash the organic phase sequentially with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution (brine)[3].
18. Dry the organic layer over anhydrous sodium sulfate[1].
19. To decolorize, add a small amount of activated charcoal, stir, and filter[1],[3].
20. Concentrate the organic phase using a rotary evaporator and add hexane to induce crystallization[1],[3].
21. Validation: The purified product should form crystals with a melting point of 61–62 °C[3].
Figure 2: Step-by-step experimental workflow for the regioselective nitration process.
Troubleshooting & Optimization
Low Yield / Unreacted Starting Material: This can occur if the nitrating agent is too weak. Ensure the use of fuming sulfuric acid (oleum) to maintain a high concentration of the nitronium ion[3].
Formation of 4-methyl-2-nitroacetophenone (Minor Isomer): While the 3-nitro isomer is favored, the 2-nitro isomer can form if the acetyl group is not fully protonated. Ensure the substrate is completely dissolved in cold concentrated sulfuric acid prior to nitration[4],[3].
Dinitration / Oxidation: Caused by poor thermal management. If the cooling bath fails or the nitrating agent is added too rapidly, the exothermic heat will cause the temperature to spike, leading to degradation[4],[3].
Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of 1-(2-Nitro-4-methylphenyl)ethanone
Introduction: The Strategic Importance of Nitro Group Reduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. This reaction serves...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. This reaction serves as a critical gateway for introducing the versatile amino group onto an aromatic ring, paving the way for a multitude of subsequent chemical modifications. The target product of this guide, 1-(2-Amino-4-methylphenyl)ethanone , is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its structure, featuring an aniline and a ketone, offers two distinct points for molecular elaboration.
Catalytic hydrogenation stands out as the premier method for this transformation due to its high efficiency, excellent chemoselectivity, and favorable environmental profile, often producing only water as a byproduct.[1] This guide provides a detailed examination of the catalytic hydrogenation of 1-(2-Nitro-4-methylphenyl)ethanone, offering in-depth mechanistic insights, a comparative analysis of common catalytic systems, and robust, field-tested protocols suitable for a research and development setting.
The Mechanistic Pathway: From Nitro to Amino
The catalytic hydrogenation of an aromatic nitro group is not a single-step event but a sequential reduction process that occurs on the surface of a heterogeneous catalyst. While the exact intermediates can be transient, the generally accepted pathway involves the stepwise addition of hydrogen.[2][3]
The process begins with the adsorption of the nitroarene onto the active sites of the metal catalyst. Molecular hydrogen (H₂) is also adsorbed and dissociates into highly reactive atomic hydrogen on the catalyst surface. These hydrogen atoms are then sequentially transferred to the nitro group.
The typical reduction sequence is as follows:
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamine: The nitroso intermediate is rapidly hydrogenated to a hydroxylamine derivative (-NHOH).
Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the target primary amine (-NH₂).[2]
Under most conditions, the nitroso and hydroxylamine intermediates are highly reactive and are consumed as they are formed, making the final amine the only major product isolated.[4]
Caption: Stepwise reduction of the nitro group on a catalyst surface.
Catalyst Selection: A Comparative Overview
The choice of catalyst is paramount for a successful hydrogenation reaction, influencing reaction rate, selectivity, and operational safety. Palladium on carbon (Pd/C) and Raney Nickel are the most common and effective catalysts for this transformation.[5][6][7]
Catalyst
Key Advantages
Key Considerations & Disadvantages
Palladium on Carbon (Pd/C)
- High catalytic activity at low pressures and temperatures.[5] - Generally good chemoselectivity for nitro groups. - Commercially available in various loadings (e.g., 5%, 10%).
- Higher cost compared to nickel-based catalysts. - Can catalyze dehalogenation if other halogens are present. - Pyrophoric, especially after use; requires careful handling.[8][9]
Raney® Nickel
- Excellent activity for nitro group reduction.[7][10] - More cost-effective than palladium. - Often preferred when avoiding dehalogenation is critical.[5] - High surface area and absorbed hydrogen contribute to its activity.[10]
- Highly pyrophoric and must be handled as a slurry, never allowed to dry.[10] - Typically requires higher catalyst loading than Pd/C. - Can have lower selectivity for other functional groups.
Platinum on Carbon (Pt/C)
- Very active catalyst, sometimes used for stubborn reductions.
- Can be less selective and may lead to reduction of the aromatic ring under harsh conditions. - Also pyrophoric and requires careful handling.
Iron (Fe) Powder
- Inexpensive and effective, often used in acidic media (e.g., Bechamp reduction).[6]
- Requires stoichiometric or superstoichiometric amounts. - Generates significant iron salt waste, complicating purification. - Not a catalytic hydrogenation in the typical sense.
For the reduction of 1-(2-Nitro-4-methylphenyl)ethanone, both 10% Pd/C and Raney Nickel are excellent choices. The protocols below detail procedures for both systems.
Experimental Protocols
Safety First: All hydrogenation reactions must be conducted in a certified chemical fume hood.[11][12] Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ensure an inert atmosphere is established before introducing the catalyst and hydrogen.
Protocol A: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard lab-scale hydrogenation using a hydrogen-filled balloon at atmospheric pressure.
Materials & Reagents:
1-(2-Nitro-4-methylphenyl)ethanone
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
Methanol (MeOH) or Ethanol (EtOH), reagent grade
Ethyl Acetate (EtOAc)
Celite® 545
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Nitrogen or Argon gas line with a vacuum/gas manifold
Büchner funnel and filter flask
Separatory funnel
Procedure:
System Setup: To a clean, dry three-necked flask equipped with a magnetic stir bar, add 1-(2-Nitro-4-methylphenyl)ethanone (1.0 eq). Seal the flask with septa and a gas inlet adapter.
Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[8][13]
Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 10-20 mL per gram of substrate), via syringe under a positive pressure of inert gas. Stir to dissolve the starting material.
Catalyst Addition: Carefully weigh the 10% Pd/C catalyst (0.01-0.05 eq by weight relative to the substrate) in a fume hood. Briefly remove one septum and add the catalyst to the flask under a strong counter-flow of inert gas.[9] Caution: Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[8]
Hydrogen Introduction: Evacuate the flask again (gently, to avoid pulling solvent into the vacuum line) and backfill with hydrogen from the balloon. Repeat this cycle three times.
Reaction: Allow the reaction to stir vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[9] The reaction is often mildly exothermic. Monitor the consumption of hydrogen by observing the deflation of the balloon. The reaction may need to be refilled with hydrogen if a large amount is consumed.
Monitoring: Track the reaction's progress by TLC or LC-MS. To sample, briefly switch the atmosphere back to inert gas, take an aliquot via syringe, and then re-establish the hydrogen atmosphere.[8]
Work-up - Catalyst Removal: Once the reaction is complete (typically 2-12 hours), carefully purge the system with inert gas. Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[14] Wash the flask and the Celite pad with additional solvent. Crucial Safety Step: Do not allow the filtered catalyst to dry. Immediately quench the Celite pad and catalyst with plenty of water and store it in a dedicated, labeled waste container.[8][12]
Isolation: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(2-Amino-4-methylphenyl)ethanone.
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography or recrystallization.
Protocol B: Hydrogenation using Raney® Nickel
This protocol uses Raney® Nickel, which requires handling as an aqueous slurry.
Materials & Reagents:
Same as Protocol A, but substitute Raney® Nickel slurry for Pd/C.
Equipment:
Same as Protocol A. A Parr shaker apparatus can also be used for reactions requiring higher pressure.
Procedure:
System Setup & Inerting: Follow steps 1 and 2 from Protocol A.
Solvent & Substrate: Add the solvent (typically ethanol or methanol) to the flask, followed by the dissolved 1-(2-Nitro-4-methylphenyl)ethanone.
Catalyst Addition: Raney® Nickel is supplied as a slurry in water. Shake the storage bottle to suspend the catalyst. Using a pipette, withdraw the required amount of slurry (typically a significant portion by weight, e.g., 10-20 wt% of the substrate). Quickly add the slurry to the reaction flask under a positive inert gas flow. Caution: Never allow Raney® Nickel to become dry in the presence of air, as it is highly pyrophoric.[10]
Hydrogen Introduction & Reaction: Follow steps 5 and 6 from Protocol A. Reactions with Raney® Nickel may sometimes benefit from gentle warming (40-50 °C) to increase the rate.
Monitoring: Monitor the reaction as described in Protocol A.
Work-up & Isolation: Follow steps 8, 9, and 10 from Protocol A. The same extreme caution must be taken when filtering and handling the spent Raney® Nickel catalyst. Keep it wet with water at all times during and after filtration.
Analytical Workflow for Reaction Monitoring
Effective monitoring is key to determining reaction completion, preventing side-product formation, and ensuring a high yield. A typical workflow involves sampling the reaction mixture and analyzing it using chromatographic techniques.
Caption: Workflow for monitoring the hydrogenation reaction.
Thin Layer Chromatography (TLC):
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point.
Visualization: The starting nitro compound is often yellow and UV-active. The product amine is also UV-active but will have a different retention factor (Rf). Staining with potassium permanganate can also be effective.
Use: Provides a quick, qualitative assessment of the disappearance of the starting material.
LC-MS / GC-MS:
Provides definitive confirmation of the conversion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the most reliable method for confirming reaction completion.[14]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Reaction is Stalled or Incomplete
1. Catalyst Deactivation: The catalyst may be poisoned (e.g., by sulfur impurities) or of poor quality. 2. Insufficient Hydrogen: The hydrogen balloon has been consumed. 3. Poor Mixing: Inadequate stirring speed is limiting gas-liquid-solid mass transfer.
1. Add a fresh portion of catalyst. If this fails, filter the mixture and restart with fresh catalyst and solvent. 2. Refill the balloon with hydrogen. For larger scale, consider a setup with a continuous hydrogen supply. 3. Increase the stirring rate significantly.
Formation of Side Products
1. Incomplete Reduction: Hydroxylamine or azo/azoxy compounds may form if the reaction is stopped prematurely or if the catalyst is not active enough.[5] 2. Ketone Reduction: The ketone group may be reduced to a secondary alcohol under more forcing conditions (higher pressure/temperature or with a very active catalyst).
1. Allow the reaction to run longer or add more catalyst. 2. Use milder conditions (room temperature, atmospheric pressure). Pd/C and Raney Ni are generally highly selective for the nitro group over an aromatic ketone.
Low Product Yield After Work-up
1. Incomplete Reaction: See above. 2. Product Adsorption: The product amine can adsorb onto the Celite or the catalyst. 3. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up.
1. Confirm full conversion by LC-MS before work-up. 2. Wash the Celite pad thoroughly with ample solvent (e.g., methanol or ethyl acetate) after filtration. 3. Add a small amount of brine to the separatory funnel to help break the emulsion.
References
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Raney nickel - Wikipedia. (2024). Wikipedia. Retrieved from [Link]
General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. Retrieved from [Link]
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. Retrieved from [Link]
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from [Link]
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Letters - ACS Publications. Retrieved from [Link]
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Nanjing Hjchem. Retrieved from [Link]
Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. (n.d.). PMC. Retrieved from [Link]
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). PMC. Retrieved from [Link]
Hydrogenation SOP. (n.d.). University of Rochester. Retrieved from [Link]
Hydrogenation Reactions - safety.pitt.edu. (2012). University of Pittsburgh. Retrieved from [Link]
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved from [Link]
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Organic Chemistry. Retrieved from [Link]
Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025). PMC. Retrieved from [Link]
Catalytic Hydrogenation Reaction. (2016). AZoM. Retrieved from [Link]
Application Notes: 1-(2-Nitro-4-methylphenyl)ethanone as a Versatile Precursor in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic scaffolds are foundational to medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structures....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic scaffolds are foundational to medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structures.[1][2] 1-(2-Nitro-4-methylphenyl)ethanone is a highly valuable and versatile starting material in the synthesis of diverse heterocyclic systems. Its strategic placement of a reactive ortho-nitro group and a methyl ketone moiety enables a variety of intramolecular cyclization strategies. This technical guide details its application in the synthesis of substituted quinolines, indoles, and 2,1-benzisoxazoles—three classes of heterocycles with profound importance in pharmacology and materials science.[2][3] We provide an in-depth exploration of the underlying reaction mechanisms, field-proven experimental protocols, and the chemical logic behind procedural choices.
The Strategic Importance of 1-(2-Nitro-4-methylphenyl)ethanone
The utility of 1-(2-Nitro-4-methylphenyl)ethanone stems from its two key functional groups. The ortho-nitroacetophenone framework is a classic precursor for cyclization reactions. The nitro group, a powerful electron-withdrawing entity, can be readily reduced to a nucleophilic amine in-situ, triggering a cascade of ring-forming reactions.[4][5] Simultaneously, the acetyl group (ethanone moiety) provides a crucial electrophilic or enolizable site necessary for constructing the heterocyclic ring. This dual functionality allows for efficient, often one-pot, syntheses of complex molecules from simple, readily available starting materials.
Caption: Versatility of 1-(2-Nitro-4-methylphenyl)ethanone.
Synthesis of Substituted Quinolines via Domino Friedländer Annulation
The quinoline motif is a privileged structure in medicinal chemistry, found in drugs with antimalarial, anticancer, and antibacterial properties.[4][6] The Friedländer synthesis offers a direct route to quinolines. A powerful modification uses ortho-nitro carbonyl compounds, which undergo in-situ reduction to the corresponding amine, immediately followed by condensation and cyclization.[4][7] This domino (or tandem) approach is highly efficient, avoiding the isolation of potentially unstable 2-aminoacetophenone intermediates.
Reaction Mechanism
The synthesis proceeds through a three-stage, one-pot sequence:
Nitro Group Reduction: The process begins with the reduction of the nitro group to an amine. A common and effective system for this is iron powder in glacial acetic acid, which is selective and tolerant of other functional groups.[4][8]
Knoevenagel Condensation: The newly formed 2-aminoacetophenone undergoes a base- or acid-catalyzed condensation with an active methylene compound (e.g., a β-diketone or β-ketoester).
Intramolecular Cyclization & Aromatization: The intermediate from the condensation then undergoes an intramolecular cyclization, followed by a dehydration step to form the stable, aromatic quinoline ring.[4]
Application Notes & Protocols: 1-(2-Nitro-4-methylphenyl)ethanone as a Strategic Precursor for the Synthesis and Evaluation of Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment landscape for various malignancies.[3] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-nitro-4-methylphenyl)ethanone as a versatile starting material for the synthesis of potent quinazoline-based kinase inhibitors. We present a detailed, step-by-step synthetic protocol, followed by robust methodologies for in-vitro and cell-based evaluation of the synthesized compounds against key oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction: The Strategic Importance of the 2-Nitro-4-methylphenyl Scaffold
The selection of a starting material is a pivotal decision in the design of a synthetic route for novel drug candidates. 1-(2-Nitro-4-methylphenyl)ethanone offers several strategic advantages for the synthesis of kinase inhibitors. The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amine, which is a key functional group for the construction of various heterocyclic systems.[8] The relative positions of the amino group (post-reduction) and the acetyl group are ideal for cyclization reactions to form fused ring systems like quinolines and quinazolines.[9][10][11] Specifically, the resulting 1-(2-amino-4-methylphenyl)ethanone is a perfect precursor for building the quinazoline core, a scaffold known for its potent inhibition of several receptor tyrosine kinases.[12][13][14]
The 4-methyl group on the phenyl ring provides a handle for modulating the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can influence the inhibitor's binding affinity and selectivity. This application note will guide you through the synthesis of a novel, hypothetical kinase inhibitor, GNM-KI-2401 , based on a 4-anilinoquinazoline scaffold derived from 1-(2-nitro-4-methylphenyl)ethanone.
Synthesis of GNM-KI-2401: A Quinazoline-Based Kinase Inhibitor
The synthesis of GNM-KI-2401 is a multi-step process that begins with the reduction of the nitro group in the starting material, followed by the construction of the quinazoline core and its subsequent functionalization.
Overall Synthetic Scheme
The following diagram illustrates the synthetic pathway from 1-(2-nitro-4-methylphenyl)ethanone to the target kinase inhibitor GNM-KI-2401 .
Caption: Synthetic pathway for GNM-KI-2401.
Detailed Synthetic Protocols
Step 1: Synthesis of 1-(2-Amino-4-methylphenyl)ethanone
Rationale: The reduction of the nitro group to a primary amine is the crucial first step to enable the subsequent cyclization reaction. Stannous chloride (tin(II) chloride) in ethanol is a classic and effective method for this transformation.
Protocol:
To a solution of 1-(2-nitro-4-methylphenyl)ethanone (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise.
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(2-amino-4-methylphenyl)ethanone.
Step 2: Synthesis of 7-Methyl-2-methyl-4(3H)-quinazolinone
Rationale: This step involves the construction of the quinazolinone ring. Heating the 2-aminoacetophenone derivative with formamide serves as both the reactant (providing the C2 and N3 atoms) and the solvent.
Protocol:
A mixture of 1-(2-amino-4-methylphenyl)ethanone (1.0 eq) and formamide (10 eq) is heated to 180°C for 5-6 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and pour it into ice-water.
The precipitated solid is collected by filtration, washed with water, and dried to yield 7-methyl-2-methyl-4(3H)-quinazolinone.
Step 3: Synthesis of 4-Chloro-7-methyl-2-methylquinazoline
Rationale: The hydroxyl group of the quinazolinone is converted to a chloro group to activate the C4 position for nucleophilic aromatic substitution (SNAr). Phosphoryl chloride (POCl₃) is a standard reagent for this transformation.
Protocol:
A mixture of 7-methyl-2-methyl-4(3H)-quinazolinone (1.0 eq) and phosphoryl chloride (POCl₃, 5.0 eq) is refluxed for 2-3 hours.
After cooling, the excess POCl₃ is removed under reduced pressure.
The residue is carefully poured into crushed ice with stirring.
The resulting precipitate is filtered, washed with cold water, and dried to give 4-chloro-7-methyl-2-methylquinazoline.
Step 4: Synthesis of GNM-KI-2401 (N-(3-ethynylphenyl)-7-methyl-2-methylquinazolin-4-amine)
Rationale: The final step is a nucleophilic aromatic substitution reaction where the chloro group at the C4 position is displaced by the amino group of 3-ethynylaniline. The 3-ethynylphenyl moiety is a common feature in many potent kinase inhibitors, where it can form crucial interactions in the ATP-binding pocket.[15]
Protocol:
To a solution of 4-chloro-7-methyl-2-methylquinazoline (1.0 eq) in isopropanol (IPA), add 3-ethynylaniline (1.1 eq).
Reflux the mixture for 4-6 hours, monitoring by TLC.
Cool the reaction to room temperature, and the product will precipitate.
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain GNM-KI-2401 .
Biological Evaluation of GNM-KI-2401
The biological activity of the synthesized compound is assessed through in-vitro kinase inhibition assays and cell-based proliferation assays. Given the 4-anilinoquinazoline scaffold, EGFR and VEGFR-2 are primary targets of interest.[7][16]
In-Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of GNM-KI-2401 on the enzymatic activity of purified EGFR and VEGFR-2 kinases.
Protocol:
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (EGFR or VEGFR-2), a suitable peptide substrate, and ATP.
Inhibitor Addition: Add GNM-KI-2401 at various concentrations (typically a serial dilution to generate a dose-response curve). Include a positive control (a known inhibitor like erlotinib for EGFR or sorafenib for VEGFR-2) and a negative control (DMSO vehicle).
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effect of GNM-KI-2401 on cancer cell lines that are dependent on EGFR or VEGFR-2 signaling.
Protocol:
Cell Lines: Use cancer cell lines with high expression of the target kinases, for example, A431 (human epidermoid carcinoma, high EGFR expression) and HUVEC (human umbilical vein endothelial cells, responsive to VEGF).
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with increasing concentrations of GNM-KI-2401 . Include appropriate controls.
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
Data Analysis: Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.
Target Engagement and Pathway Analysis
Caption: Inhibition of RTK signaling by GNM-KI-2401.
Data Presentation
The results from the biological assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: In-Vitro Kinase Inhibition Data
Compound
Target Kinase
IC₅₀ (nM)
GNM-KI-2401
EGFR
[Experimental Value]
GNM-KI-2401
VEGFR-2
[Experimental Value]
Erlotinib
EGFR
[Reference Value]
Sorafenib
VEGFR-2
[Reference Value]
Table 2: Cell-Based Proliferation Data
Compound
Cell Line
Target Pathway
GI₅₀ (µM)
GNM-KI-2401
A431
EGFR
[Experimental Value]
GNM-KI-2401
HUVEC
VEGFR-2
[Experimental Value]
Erlotinib
A431
EGFR
[Reference Value]
Sorafenib
HUVEC
VEGFR-2
[Reference Value]
Conclusion
1-(2-Nitro-4-methylphenyl)ethanone is a highly valuable and cost-effective precursor for the synthesis of quinazoline-based kinase inhibitors. The synthetic route outlined in this application note is robust and utilizes well-established chemical transformations. The resulting 4-anilinoquinazoline scaffold is a proven pharmacophore for targeting key oncogenic kinases. The described in-vitro and cell-based assays provide a solid framework for the biological evaluation of newly synthesized compounds, enabling the identification of potent and selective kinase inhibitors for further drug development.
References
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 18(17), 6296–6310. [Link]
Reddy, C. R., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 75(1), 274-277. [Link]
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Henary, M., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 25(7), 1673. [Link]
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(15), 10186-10203. [Link]
Abdel-Ghani, T. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 535. [Link]
Wedge, S. R., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(5), 961-973. [Link]
Penning, T. D., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1540-1549. [Link]
Roskoski, R. Jr. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacological Research, 187, 106580. [Link]
Zoghaib, W. M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(6), 5088. [Link]
Al-Obeidi, F. A., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 27(21), 7542. [Link]
Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3698–3701. [Link]
Liu, H., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
He, S., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(24), 15886. [Link]
Fallah, Z., & Ramezanpour, S. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 336. [Link]
Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Cambridge University Press & Assessment. (n.d.). Bischler-Mohlau Indole Synthesis. Cambridge University Press & Assessment. [Link]
Vara, B., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 23(11), 2963. [Link]
Zhang, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(24), 15896-15914. [Link]
Kamal, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16480. [Link]
Al-Suhaimi, K. M., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Molecules, 27(21), 7436. [Link]
Chen, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & medicinal chemistry letters, 21(16), 4767–4771. [Link]
El-Damasy, D. A., et al. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. European Journal of Medicinal Chemistry, 188, 112015. [Link]
U.S. Patent No. WO2004041164A2. (2004). Kinase inhibitors.
Li, Y., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Chinese Chemical Society, 69(12), 2235-2244. [Link]
Singh, M., et al. (2012). The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. Bioorganic & medicinal chemistry letters, 22(2), 1038–1043. [Link]
Li, H., & Wang, Y. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of medicinal chemistry, 65(24), 16328–16345. [Link]
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Nitro-4-methylphenyl)ethanone
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering regioselectivity and byproduct challenges during...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering regioselectivity and byproduct challenges during the synthesis of 1-(2-Nitro-4-methylphenyl)ethanone (also known as 4-methyl-2-nitroacetophenone).
Because direct nitration of 4-methylacetophenone inherently favors the wrong positional isomer, isolating the 2-nitro target requires a deep understanding of mechanistic causality and rigorous protocol execution.
Mechanistic Overview: The Regioselectivity Challenge
Synthesizing 1-(2-Nitro-4-methylphenyl)ethanone typically relies on the electrophilic aromatic nitration of 4-methylacetophenone. However, this reaction presents a severe regioselectivity conflict due to the competing directing effects of the substituents:
The Methyl Group (-CH₃): An activating, ortho/para-directing group. Because the para position is blocked by the acetyl group, it directs the incoming nitronium ion to the C3 and C5 positions.
The Acetyl Group (-COCH₃): A strongly deactivating, meta-directing group. It also directs electrophilic attack to the C3 and C5 positions.
This synergistic directing effect overwhelmingly favors substitution at the C3 position, making 1-(4-methyl-3-nitrophenyl)ethanone the major product , while our target, the 2-nitro isomer, is relegated to a minor kinetic byproduct [[1]](). Attack at C2 is electronically disfavored and sterically hindered by the adjacent acetyl group.
Regioselectivity and byproduct pathways in 4-methylacetophenone nitration.
Quantitative Data: Product Distribution
The regioselectivity of this nitration is highly dependent on thermal control and the strength of the nitrating agent. The table below summarizes the expected product distribution under various conditions 1.
Reaction Conditions
Target: 2-Nitro Isomer Yield (%)
Byproduct: 3-Nitro Isomer Yield (%)
Oxidative Tars (%)
70% HNO₃ / 20% Oleum (-20°C to -15°C)
10 - 15%
80 - 85%
< 2%
70% HNO₃ / Conc. H₂SO₄ (0°C)
15 - 20%
75 - 80%
~ 5%
Fuming HNO₃ / Conc. H₂SO₄ (25°C)
< 10%
60 - 70%
> 20%
Self-Validating Experimental Protocol
To successfully isolate the 2-nitro target, you must suppress oxidative degradation and utilize fractional crystallization to remove the dominant 3-nitro byproduct.
Objective: Synthesize 1-(2-Nitro-4-methylphenyl)ethanone via selective nitration and isomer enrichment.
Acidic Matrix Preparation: Cool 250 mL of concentrated sulfuric acid (H₂SO₄) to -20°C in a jacketed reaction vessel equipped with an overhead mechanical stirrer.
Validation Check: Ensure the internal temperature probe reads exactly -20°C before proceeding. The viscosity of H₂SO₄ will increase significantly; verify that the mechanical stirrer maintains a consistent vortex.
Substrate Addition: Slowly add 40 g (300 mmol) of 4-methylacetophenone.
Causality: Dissolving the ketone in a strong acid protonates the carbonyl oxygen. This further deactivates the aromatic ring, which is critical for stabilizing the intermediate against oxidative cleavage during the highly exothermic nitration 2.
Nitrating Agent Preparation: In a separate flask, carefully mix 25.5 mL of 70% nitric acid (HNO₃) into 300 g of 20% fuming sulfuric acid (oleum) at 0°C.
Electrophilic Addition: Add the nitrating mixture dropwise to the reaction vessel over 40 minutes. Maintain the internal temperature strictly below -15°C 1.
Validation Check: If the solution emits brown NO₂ gas or the temperature spikes above -10°C, pause the addition immediately. This indicates a kinetic shift from nitration to oxidation. Add dry ice to the cooling bath before resuming.
Quenching: Stir for an additional 30 minutes at -15°C, then pour the mixture slowly onto 1 kg of vigorously stirred crushed ice.
Validation Check: A pale yellow precipitate should form immediately. If the product separates as a dark, sticky oil, the internal temperature was too high, resulting in polymerization.
Isolation & Enrichment: Filter the crude solid. Dissolve the solid in dichloromethane, wash with 10% NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Add hexane to the concentrated solution to induce crystallization of the major byproduct (1-(4-methyl-3-nitrophenyl)ethanone) 1. Filter and discard the crystals. The remaining mother liquor is now highly enriched in the target 1-(2-Nitro-4-methylphenyl)ethanone, which can be purified via high-resolution silica gel chromatography.
Troubleshooting & FAQs
Q1: Why is 1-(4-methyl-3-nitrophenyl)ethanone the major byproduct, and how can I chemically minimize it?A1: The formation of the 3-nitro isomer is dictated by the immutable electronic properties of the starting material. Because the para position is blocked, both the activating methyl group and the deactivating acetyl group synergistically direct the incoming nitronium ion (NO₂⁺) to the C3 position 1. Minimizing it chemically is nearly impossible without altering the starting material; therefore, optimization must focus on low-temperature kinetics to prevent further degradation, followed by rigorous physical separation (fractional crystallization) of the isomers [[1]]().
Q2: Can I avoid these byproducts by using Friedel-Crafts acylation on 3-nitrotoluene instead?A2: Theoretically, acylating 3-nitrotoluene at the C4 position would yield the target molecule directly. However, Friedel-Crafts reactions are notoriously ineffective on strongly deactivated rings 3. The nitro group withdraws electron density so severely that the aromatic ring cannot effectively attack the acylium ion complex. Attempting this with standard Lewis acids (like AlCl₃) usually results in unreacted starting material or requires such harsh conditions that the substrate decomposes into tarry byproducts 3.
Q3: My reaction yielded a dark oil instead of a crystalline solid. What went wrong?A3: A dark oil or tar indicates significant oxidative byproduct formation. Nitration is a highly exothermic process. If the internal temperature exceeds 0°C during the addition of the nitrating agent, nitric acid begins to act as a strong oxidizer rather than an electrophile, leading to the degradation of the acetyl group or oxidative polymerization of the aromatic ring 1. Ensure strict temperature control (<-15°C) and degas your solvents to minimize dissolved oxygen.
Q4: How do I definitively distinguish the 2-nitro target from the 3-nitro byproduct analytically?A4: While their masses are identical, their ¹H-NMR spectra differ significantly due to the anisotropic deshielding effects of the nitro group. In the 2-nitro isomer (target), the aromatic proton at C3 is sandwiched between the nitro and methyl groups, resulting in a distinct singlet shifted further downfield compared to the splitting patterns observed in the 3-nitro isomer. Additionally, FT-IR can be used to monitor the N-O stretching frequencies, which shift slightly based on steric crowding near the acetyl group [[2]]().
Technical Support Center: Overcoming Poor Regioselectivity in the Nitration of 4-Methylacetophenone
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the nitration of 4-methylacetophenone.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the nitration of 4-methylacetophenone. This guide is designed to deconstruct the mechanistic realities of this reaction, dispel common literature myths, and provide a self-validating protocol to achieve strict regiocontrol.
Frequently Asked Questions (FAQs)
Q: I read in several online protocols that the acetyl and methyl groups have "conflicting" directing effects. Is this why I am getting poor regioselectivity?A: No, this is a pervasive misconception found in some online literature[1]. Mechanistically, the directing effects in 4-methylacetophenone are actually cooperative .
The acetyl group (-COCH₃) at C1 is a deactivating meta-director, directing the incoming electrophile to the C3 and C5 positions.
The methyl group (-CH₃) at C4 is an activating ortho/para-director. Because the para position (C1) is blocked, it directs strictly to the ortho positions (C3 and C5).
Both groups direct the nitronium ion (
NO2+
) to the C3 position. The appearance of "poor regioselectivity" (e.g., formation of 4-methyl-2-nitroacetophenone) does not arise from conflicting groups, but rather from a loss of kinetic control under overly harsh conditions, allowing the highly reactive electrophile to attack sterically less hindered but electronically disfavored positions.
Q: My reaction mixture turned dark brown/black, and my yield of the 3-nitro isomer is terrible. What happened?A: This indicates oxidative degradation. The nitric/sulfuric acid mixture is a potent oxidant. If the internal reaction temperature exceeds 0 °C, the electron-rich methyl group can be oxidized into a carboxylic acid, generating dark, tarry byproducts[2]. Strict temperature control and pre-protonation of the ketone are mandatory to prevent this.
Q: Why must I pre-dissolve the substrate in concentrated sulfuric acid before adding the nitrating mixture?A: Pre-dissolution in concentrated H₂SO₄ fully protonates the carbonyl oxygen of the acetyl group[2]. This maximizes the electron-withdrawing nature of the substituent, pulling electron density out of the aromatic ring. This temporary deactivation protects the ring and the methyl group from rapid oxidation while reinforcing the meta-directing effect required for selective C3 nitration.
Visualizing Regiocontrol & Workflow
Figure 1: Logical relationship of directing effects and workflow for kinetic regiocontrol.
Troubleshooting Guide
Observed Issue
Root Cause
Corrective Action
High levels of 2-nitro isomer
Loss of kinetic control due to thermal spikes during the addition of the nitrating agent.
Utilize a dry ice/acetone or ice-salt bath to maintain the internal temperature strictly below -15 °C. Ensure dropwise, controlled addition.
Dinitration (e.g., 3,5-dinitro)
Excess nitronium ions in the reaction matrix or prolonged reaction times.
Use exactly 1.0 equivalent of HNO₃. Quench the reaction promptly over crushed ice after 30 minutes of post-addition stirring.
Product is an intractable oil
Incomplete removal of acidic residues during workup, preventing crystallization.
Wash the organic phase thoroughly with 10% NaHCO₃ until gas evolution ceases, followed by a brine wash to break emulsions[3].
Dark, discolored crystals
Trace oxidative byproducts co-crystallizing with the target compound.
Treat the dissolved crude product in CH₂Cl₂ with activated charcoal, filter through Celite, and recrystallize from hexane[3].
This self-validating protocol is engineered to suppress thermodynamic side reactions and maximize the kinetic yield of 4-methyl-3-nitroacetophenone[3].
Step 1: Substrate Protonation (Pre-dissolution)
Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, an internal low-temperature thermometer, and an addition funnel.
Add 250 mL of concentrated sulfuric acid (98%) and cool to -20 °C using a dry ice/acetone or ice-salt bath.
Slowly add 40 g (300 mmol) of 4-methylacetophenone, ensuring the temperature does not exceed -15 °C.
Scientific Rationale: Dissolving the ketone in strong acid fully protonates the carbonyl oxygen. This maximizes the electron-withdrawing nature of the acetyl group, reinforcing its meta-directing effect and protecting the electron-rich methyl group from oxidative degradation[2].
Step 2: Nitrating Mixture Preparation
In a separate, heavily chilled beaker, carefully add 25.5 mL (36.3 g, 300 mmol) of 70% nitric acid to 300 g of 20% fuming sulfuric acid (oleum).
Scientific Rationale: Oleum acts as a powerful dehydrating agent, driving the equilibrium entirely toward the formation of the active nitronium ion (
NO2+
) while scavenging water that could dilute the acid strength and alter the reaction kinetics[3].
Transfer the cold nitrating mixture to the addition funnel.
Add the mixture dropwise to the substrate solution over a period of 40 minutes.
Critical: Modulate the addition rate to maintain the internal reaction temperature strictly below -15 °C.
Scientific Rationale: Nitration is highly exothermic. Allowing the temperature to spike shifts the reaction from kinetic to thermodynamic control, providing the activation energy required for the nitronium ion to attack the sterically hindered C2 position or to cause over-nitration[1].
Step 4: Quenching and Isolation
Stir the mixture for an additional 30 minutes at -15 °C.
Pour the reaction mixture slowly over 1 kg of vigorously stirred crushed ice to quench the reaction.
Filter the precipitated yellow solids via a Büchner funnel. Wash thoroughly with cold distilled water until the filtrate is pH neutral, followed by a cold hexane wash to remove non-polar impurities.
Step 5: Purification and Validation
Dissolve the crude solid in dichloromethane (CH₂Cl₂).
Wash the organic phase sequentially with 10% sodium bicarbonate (NaHCO₃) solution (to neutralize trapped acids) and saturated sodium chloride (brine).
Dry the organic layer over anhydrous sodium sulfate.
Add activated charcoal, stir for 10 minutes, and filter to remove colored oxidative byproducts.
Concentrate the solution in vacuo and dilute with hexane to induce crystallization. The purified 4-methyl-3-nitroacetophenone will crystallize as pale solids (m.p. 61–62 °C)[3].
References
PrepChem. 4-methyl-3-nitroacetophenone synthesis. Available at:[Link]
Technical Support Center: Chemoselective Reduction of 1-(2-Nitro-4-methylphenyl)ethanone
Welcome to the Technical Support Center. 1-(2-Nitro-4-methylphenyl)ethanone is a bifunctional substrate featuring an highly reducible ortho-nitro group (-NO₂) and an electrophilic acetyl/ketone group (-C=O).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(2-Nitro-4-methylphenyl)ethanone is a bifunctional substrate featuring an highly reducible ortho-nitro group (-NO₂) and an electrophilic acetyl/ketone group (-C=O). Achieving chemoselectivity—reducing one functional group while leaving the other intact—requires precise control over the reaction mechanism (single-electron transfer vs. nucleophilic hydride transfer).
This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies to master these transformations.
Decision Matrix & Reaction Workflow
The following workflow illustrates the logical selection of reagents based on your target functional group reduction.
Workflow for the chemoselective reduction of 1-(2-nitro-4-methylphenyl)ethanone.
Quantitative Data: Reaction Conditions Comparison
To facilitate easy comparison, the quantitative parameters for each chemoselective pathway are summarized below.
Target Product
Reagent System
Equivalents
Solvent System
Temp (°C)
Time (h)
1-(2-Amino-4-methylphenyl)ethanone
Fe / NH₄Cl
Fe (5.0 eq), NH₄Cl (5.0 eq)
EtOH/H₂O (4:1)
70–80
2–3
1-(2-Amino-4-methylphenyl)ethanone
SnCl₂·2H₂O
SnCl₂ (3.0–5.0 eq)
EtOH
80 (Reflux)
1–2
1-(2-Nitro-4-methylphenyl)ethanol
NaBH₄
NaBH₄ (1.2–1.5 eq)
MeOH or EtOH
0 to 25
1–1.5
1-(2-Amino-4-methylphenyl)ethanol
Pd/C + H₂
Pd/C (5–10 mol%), H₂ (excess)
MeOH or EtOAc
25
4–12
Frequently Asked Questions (Mechanistic Insights)
Q1: How do I selectively reduce the nitro group to an amine without affecting the ketone?
To synthesize the amino-ketone, you must utilize a reagent that operates via a single-electron transfer (SET) mechanism. The nitro group has a lower reduction potential than the ketone, making it highly susceptible to SET by low-valent metals. Historically,1 was the standard[1]. However, Iron (Fe) powder with ammonium chloride (NH₄Cl) is now heavily favored. The Fe/NH₄Cl system is mildly acidic, preventing the over-reduction of the ketone while avoiding the formation of hazardous, gelatinous tin-salt emulsions during workup[2].
Q2: How can I reduce the ketone to a secondary alcohol while leaving the nitro group intact?
To synthesize the nitro-alcohol,3 is the optimal choice[3]. Causality: NaBH₄ acts as a nucleophilic hydride donor. The carbonyl carbon of the ketone is highly electrophilic and readily accepts the hydride. Conversely, the nitro group possesses a net negative charge distribution that repels the nucleophilic hydride,4[4]. Maintaining the reaction at 0 °C to room temperature ensures strict chemoselectivity.
Q3: What if I want to reduce both groups simultaneously?
If the target is 1-(2-amino-4-methylphenyl)ethanol, global reduction is required. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an elevated H₂ atmosphere will sequentially reduce the nitro group followed by the ketone. Alternatively, a strong, unselective hydride donor like Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF will reduce both functional groups efficiently[2].
Troubleshooting Guide
Symptom / Issue
Probable Cause (Causality)
Recommended Solution
Emulsion formation during workup
When using SnCl₂, neutralizing the acidic mixture causes the precipitation of gelatinous tin(II)/tin(IV) hydroxides, trapping the product[2].
Basify the aqueous layer strongly (pH > 12) with NaOH to form soluble stannate complexes, or switch to the Fe/NH₄Cl protocol.
Over-reduction (loss of ketone)
Utilizing highly active catalytic hydrogenation (e.g., Pd/C with H₂) or overly harsh metal-acid conditions lacks chemoselectivity.
Switch to mild SET reagents like Fe/NH₄Cl for nitro reduction, or NaBH₄ for ketone reduction[1].
Incomplete ketone reduction
NaBH₄ rapidly decomposes in protic solvents, evolving hydrogen gas before the reduction is complete. Steric hindrance from the ortho-nitro group also slows the reaction.
Use a slight excess of NaBH₄ (1.2–1.5 eq). Add the reagent portion-wise at 0 °C to minimize solvent reaction, then allow to warm to room temperature[3].
Formation of azo/azoxy impurities
The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction leads to the condensation of these intermediates with the product amine[2].
Ensure sufficient equivalents of the reducing metal (e.g., 5 eq of Fe) are used. Extend the reflux time and monitor the disappearance of intermediates via TLC.
Validated Experimental Protocols
Protocol A: Chemoselective Reduction of the Nitro Group
Target: 1-(2-Amino-4-methylphenyl)ethanone
Method: Fe/NH₄Cl Reduction (Self-validating via intermediate monitoring)
Preparation: In a round-bottom flask, suspend 1-(2-nitro-4-methylphenyl)ethanone (1.0 eq) and NH₄Cl (5.0 eq) in a 4:1 mixture of Ethanol/Water.
Heating: Heat the stirred suspension to 70 °C.
Addition: Carefully add Iron powder (325 mesh, 5.0 eq) portion-wise over 15 minutes to control effervescence.
Reaction: Attach a reflux condenser and heat the mixture at reflux (approx. 80 °C) for 2–3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Self-Validation Step: Ensure the highly polar hydroxylamine intermediate is fully consumed before stopping the reaction.
Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide byproducts. Wash the Celite pad generously with hot ethanol.
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃, followed by brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino-ketone.
Protocol B: Chemoselective Reduction of the Ketone
Preparation: Dissolve 1-(2-nitro-4-methylphenyl)ethanone (1.0 eq) in absolute ethanol or methanol (approx. 0.2 M concentration).
Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C.
Addition: Add Sodium Borohydride (NaBH₄) (1.2 eq) in small portions over 10 minutes to prevent a rapid exothermic reaction and minimize solvent decomposition.
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour.
Quenching: Once TLC confirms the consumption of the starting material, cool the flask again and carefully quench by adding saturated aqueous NH₄Cl dropwise until hydrogen evolution ceases.
Workup: Evaporate the majority of the alcohol solvent under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the pure nitro-alcohol.
References
Campbell, C. D., Birkett, T. C., & Stewart, M. I. (2024). "Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction." Journal of Chemical Education.1
"Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." (2023). Journal of Chemical Education. 2
"Chemoselectivity in reduction of 3′-nitroacetophenone." (2016). Chemistry Stack Exchange.4
"Convenient Reduction of Carbonyl Compounds to their Corresponding Alcohols with NaBH4/(NH4)2C2O4 System." CORE. 3
Technical Support Center: Stability-Indicating HPLC Method for 1-(2-Nitro-4-methylphenyl)ethanone
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the initial development did not account for the mechanistic chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation because the initial development did not account for the mechanistic chemical realities of the molecule.
For 1-(2-Nitro-4-methylphenyl)ethanone (also known as 2-nitro-4-methylacetophenone), the proximity of the strongly electron-withdrawing nitro group to the acetyl group creates unique vulnerabilities, particularly to photolytic reduction and oxidative stress. A true stability-indicating method (SIM) must not merely separate peaks; it must be a self-validating system that unequivocally proves no hidden degradants are co-eluting with your Active Pharmaceutical Ingredient (API)[1].
Below, you will find our comprehensive troubleshooting guide, data summaries, and step-by-step protocols designed to ensure your method meets stringent regulatory standards.
I. Core Chromatographic Parameters
To establish a baseline for our troubleshooting, Table 1 outlines the optimized, field-proven quantitative parameters for the HPLC method.
Endcapping prevents secondary interactions between the nitro/ketone oxygens and free silanols, eliminating peak tailing.
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.5)
Acidic pH suppresses the ionization of any acidic degradants (e.g., carboxylic acids from methyl oxidation), ensuring sharp peak shapes.
Mobile Phase B
Acetonitrile (HPLC Grade)
Provides superior mass transfer and lower UV cutoff compared to methanol.
Gradient Program
0-15 min: 20%→80% B15-20 min: 80% B20-22 min: 20% B
Resolves early-eluting polar degradants (amines) while washing off late-eluting non-polar dimers[2].
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column.
Detection
DAD at 254 nm
Captures the maximum absorbance of the nitrobenzene chromophore while enabling Peak Purity analysis.
Injection Vol.
10 µL
Prevents column overloading while maintaining the limit of detection (LOD) for 0.05% impurities.
II. Forced Degradation Logic & Pathways
Regulatory guidelines mandate that forced degradation studies generate the necessary analytical samples to validate the stability-indicating power of the HPLC procedure[3][4].
Caption: Workflow for self-validating forced degradation and HPLC analysis.
To ensure trustworthiness, your protocol must include internal controls. A self-validating system proves that degradation is a result of the stressor, not an artifact of the sample preparation[5].
Control Preparation: Prepare an unstressed API sample at 1.0 mg/mL in diluent (Water:Acetonitrile 50:50).
Blank Validation: For every stress condition, prepare a "Stressed Blank" (diluent + stressing agent) exposed to the exact same environment. This confirms no peaks originate from the reagents themselves.
Stress Application:
Acid: Add 1 mL of 0.1N HCl to 5 mL of API stock. Heat at 60°C for 24 hours.
Base: Add 1 mL of 0.1N NaOH to 5 mL of API stock. Heat at 60°C for 24 hours.
Oxidation: Add 1 mL of 3% H₂O₂ to 5 mL of API stock. Store at room temperature for 24 hours.
Quenching/Neutralization (Critical Step): Before injection, neutralize the acid stress samples with 0.1N NaOH, and the base stress samples with 0.1N HCl. Causality: Failing to neutralize will alter the local pH of the injection plug, causing severe peak distortion and potentially damaging the silica backbone of the HPLC column.
Data Acquisition: Inject all samples using a Diode Array Detector (DAD). Target a degradation of 5% to 20%. If degradation exceeds 20%, secondary degradation occurs, which is not representative of real-world shelf-life[6].
III. Frequently Asked Questions (FAQs)
Q1: Why is a gradient elution mandatory for this specific nitroaromatic compound?A: The degradation of 1-(2-Nitro-4-methylphenyl)ethanone yields products with vastly different polarities. For instance, photolytic reduction of the nitro group yields an amine (1-(2-amino-4-methylphenyl)ethanone). Amines are significantly more polar than nitro groups and will elute much earlier on a reversed-phase C18 column[2]. Conversely, thermal stress can cause condensation reactions, creating highly non-polar dimers. An isocratic method cannot elute both extremes efficiently. A gradient ensures early-eluting polar degradants are resolved while late-eluting non-polar impurities are washed off the column within 22 minutes.
Q2: My mass balance is failing (Assay + Impurities < 90%) under oxidative stress. What is happening?A: Poor mass balance during oxidative stress usually indicates over-degradation. When 1-(2-Nitro-4-methylphenyl)ethanone is exposed to harsh peroxides, the methyl group can oxidize fully into a carboxylic acid, and the aromatic ring may eventually cleave. These secondary/tertiary degradants often lack a strong UV chromophore at 254 nm, rendering them "invisible" to your UV detector.
Solution: Reduce your H₂O₂ concentration from 3% to 1%, or shorten the exposure time to 6 hours. You must capture the primary degradation event before the molecule shatters into UV-transparent fragments.
Caption: Primary degradation pathways of 1-(2-Nitro-4-methylphenyl)ethanone.
IV. Troubleshooting Common Chromatographic Issues
Issue: Co-elution of the Amino-Degradant with the Main Peak
Symptom: The DAD Peak Purity tool flags the main API peak as "spectrally impure" (Purity Angle > Purity Threshold), specifically in photolytically stressed samples.
Causality: The reduced amine degradant is structurally similar enough to the parent compound that, under weak gradient conditions, they co-elute.
Resolution: Decrease the initial organic concentration of your gradient from 20% B to 10% B. This increases the retention time of all analytes, allowing the stationary phase more time to differentiate the polar amine from the parent nitro compound.
Issue: Baseline Drift During Gradient Elution
Symptom: The baseline rises significantly as the Acetonitrile concentration increases from 20% to 80%.
Causality: This is a common artifact when using lower-grade solvents or when the UV detector is set to a very low wavelength (e.g., 210 nm). However, at 254 nm, a severe drift indicates contamination in Mobile Phase B.
Resolution: Ensure you are using strictly HPLC-grade or LC-MS grade Acetonitrile. Additionally, use a dual-wavelength subtraction method (e.g., monitor 254 nm and subtract a reference wavelength at 360 nm) to electronically flatten the baseline.
V. References
Stability Indicating HPLC Method Development: A Review
Source: International Journal of Pharmacy & Pharmaceutical Research
URL:[Link]
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation (ICH)
URL:[Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass Laboratories
URL:[Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies
Source: LCGC International - Chromatography Online
URL:[Link]
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil
Source: National Institutes of Health (PMC)
URL:[Link]
Technical Support Center: Identifying Degradation Products of 1-(2-Nitro-4-methylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(2-Nitro-4-methylphenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(2-Nitro-4-methylphenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification for this nitroaromatic ketone. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in my HPLC chromatogram after storing a solution of 1-(2-Nitro-4-methylphenyl)ethanone. Does this compound degrade?
A1: Yes, observing new peaks in your chromatogram is a strong indicator of degradation. 1-(2-Nitro-4-methylphenyl)ethanone, like many nitroaromatic compounds, is susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and oxidizing agents. The electron-withdrawing nature of the nitro and acetyl groups influences the reactivity of the aromatic ring and makes the compound a candidate for several degradation pathways.[1][2][3]
The most reliable method to confirm degradation is by employing a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This technique separates the parent compound from any new species (degradation products), allowing for their detection and quantification. A visual inspection of your solution for color change or precipitate formation can serve as a preliminary, though not definitive, sign of degradation.[4]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on the functional groups present—a nitro group, an acetyl group, and a methyl group on an aromatic ring—several degradation pathways are plausible under forced degradation conditions. The primary reaction sites are the nitro group and the acetyl group.
Reduction of the Nitro Group: This is one of the most common transformations for nitroaromatic compounds.[5] The nitro group (-NO₂) can be successively reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is often observed under reductive stress but can also occur during photolysis or in the presence of certain catalysts. The resulting 1-(2-Amino-4-methylphenyl)ethanone is a likely degradation product.
Oxidation: While the nitroaromatic ring itself is generally resistant to oxidation[1][2], the benzylic methyl group and the acetyl group are susceptible. Under oxidative stress (e.g., using hydrogen peroxide), the methyl group could be oxidized to a carboxylic acid (forming 3-nitro-4-acetylbenzoic acid), or the acetyl group could be cleaved. Advanced oxidation processes can lead to the destruction of the aromatic ring.[6]
Hydrolysis: The compound may exhibit instability in strongly acidic or basic solutions. Alkaline hydrolysis is a known degradation pathway for some nitroaromatic compounds.[7] Reactions could potentially involve the acetyl group or lead to more complex rearrangements.
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate various reactions.[4][8] Photolytic degradation can be complex, often involving a combination of reduction of the nitro group and other oxidative reactions, potentially leading to a mixture of products.[9]
The following diagram illustrates these potential pathways.
Caption: Plausible degradation pathways for 1-(2-Nitro-4-methylphenyl)ethanone.
Troubleshooting & Experimental Guides
Q3: How do I systematically identify the degradation products I'm observing?
A3: A systematic approach using a forced degradation study is the industry-standard and regulatory-expected method.[9][10][11] This involves intentionally stressing the compound under various conditions to generate the potential degradation products and then analyzing the resulting mixtures. This process not only helps in identifying the impurities but is also crucial for developing a "stability-indicating" analytical method that proves your method can separate all likely degradants from the parent compound.[11]
This protocol outlines the steps to generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress.
1. Preparation of Stock Solution:
Prepare a stock solution of 1-(2-Nitro-4-methylphenyl)ethanone at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
For each condition below, prepare a sample and a corresponding blank (stress agent in solvent without the compound).
The goal is to achieve 5-20% degradation of the active ingredient.[11] You may need to adjust the duration or temperature to achieve this target.
Stress Condition
Protocol
Rationale
Acid Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation, repeat with 1 N HCl. Neutralize with NaOH before analysis.[4]
To test susceptibility to degradation in an acidic environment, which can occur in formulations or during manufacturing.
Base Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. If no degradation, heat at 60°C. Neutralize with HCl before analysis.[4]
To test susceptibility to degradation in an alkaline environment. Nitroaromatic compounds can be sensitive to base.[7]
Oxidation
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation, repeat with 30% H₂O₂.[4]
To simulate exposure to oxidative stress. Hydrogen peroxide is a common oxidizing agent used for this purpose.[9]
Thermal Degradation
Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound under reflux. Dissolve/dilute in a suitable solvent for analysis.[4][10]
To assess the impact of high temperatures on both the solid state and solution stability of the compound.
Photolytic Degradation
Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).[4][9]
To evaluate the compound's sensitivity to light, a critical parameter for storage and handling.
3. Analysis:
Analyze all stressed samples, controls (unstressed sample), and blanks by a stability-indicating HPLC-UV method.
For structural elucidation of the new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[12][13] It provides molecular weight and fragmentation data essential for identifying the chemical structure of the degradants.
The overall workflow can be visualized as follows:
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Nitro-4-methylphenyl)ethanone
Welcome to the Technical Support Center. Synthesizing 1-(2-Nitro-4-methylphenyl)ethanone (also known as 2'-nitro-4'-methylacetophenone) presents a unique chemoselective challenge for drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing 1-(2-Nitro-4-methylphenyl)ethanone (also known as 2'-nitro-4'-methylacetophenone) presents a unique chemoselective challenge for drug development professionals. The strong electron-withdrawing nature of the ortho-nitro group, combined with its steric bulk, frequently derails standard ketone syntheses.
This guide provides robust, Grignard-free methodologies, mechanistic troubleshooting FAQs, and validated protocols to ensure high-yield synthesis.
Quantitative Data: Comparison of Synthetic Routes
To select the best approach for your workflow, review the performance metrics of the three most common synthetic strategies below:
Synthetic Route
Key Reagents
Typical Yield
Nitro Compatibility
Primary Failure Mode
Weinreb Amide / Grignard
MeMgBr, Weinreb Amide
< 10%
Poor
Single Electron Transfer (SET) degradation
Stille Coupling
Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄
75 - 85%
Excellent
Protodestannylation / Catalyst poisoning
Malonate Acylation
Diethyl ethoxymagnesiomalonate
70 - 80%
Excellent
Incomplete decarboxylation
Troubleshooting FAQs
Q1: Why is my yield practically zero when reacting 2-nitro-4-methyl-N-methoxy-N-methylbenzamide with methylmagnesium bromide?A: This is a classic chemoselectivity failure caused by the nitro group. Grignard reagents are not just nucleophiles; they are also strong single-electron donors. When exposed to a highly electron-deficient nitroarene, the Grignard reagent preferentially undergoes a Single Electron Transfer (SET) rather than a nucleophilic attack on the carbonyl [1]. This fast SET pathway generates a nitro radical anion, triggering a degradation cascade that results in azo, azoxy, and polymeric byproducts. To bypass this, you must abandon strongly nucleophilic/reducing organometallics and switch to milder carbon nucleophiles (like enolates or organostannanes).
Q2: I am using the Stille coupling route with tributyl(1-ethoxyvinyl)tin. The reaction stalls, and I observe a lot of unreacted 2-bromo-5-methylnitrobenzene. How do I push this to completion?A: Stalled Stille couplings with ortho-nitroaryl halides are typically caused by catalyst deactivation or protodestannylation of the vinyltin reagent [2]. The ortho-nitro group sterically hinders the transmetalation step of the catalytic cycle.
Causal Troubleshooting Steps:
Exclude Moisture: Water drives the protodestannylation of tributyl(1-ethoxyvinyl)tin into methyl acetate. Ensure your toluene is rigorously dried and degassed.
Catalyst Optimization: Switch from Pd(PPh₃)₄ to a more active system like Pd₂(dba)₃ with AsPh₃ (triphenylarsine) ligands. The lower basicity and unique steric profile of arsine ligands accelerate transmetalation.
Co-catalysis: Add 10 mol% CuI. The "copper effect" facilitates the transmetalation from tin to palladium, effectively bypassing the sterically hindered Pd-Sn intermediate.
Q3: In the Malonate Acylation route, my LC-MS shows a large peak corresponding to the
β
-keto ester intermediate instead of the target ketone. Why isn't it decarboxylating?A: The intermediate acyl malonate must undergo hydrolysis and subsequent thermal decarboxylation. However, the ortho-nitro group exerts a strong electron-withdrawing inductive effect, stabilizing the ester linkage against mild hydrolysis. If you are using standard aqueous HCl or NaOH at room temperature, the reaction will stall at the
β
-keto ester [3].
Solution: You must use aggressive, forcing conditions. Reflux the intermediate in a mixture of 6M HCl and glacial acetic acid (1:1 v/v). The acetic acid provides necessary solubility, while the strong acid and high heat drive the hydrolysis and the subsequent loss of CO₂.
Experimental Protocols
Protocol A: Stille Coupling & Hydrolysis
A self-validating protocol utilizing palladium catalysis to bypass SET degradation.
Degassing: In an oven-dried Schlenk flask, dissolve 2-bromo-5-methylnitrobenzene (1.0 eq) in anhydrous, rigorously degassed toluene (0.2 M).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq) under a positive argon stream.
Coupling: Inject tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe. Heat the mixture to 100°C for 12 hours.
In-process check: The solution should turn from pale yellow to a dark, homogeneous brown. TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the starting bromide.
Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl (5.0 eq) and stir vigorously for 2 hours to hydrolyze the intermediate enol ether to the target ketone.
Workup: Filter through a pad of Celite to remove tin/palladium residues. Extract with EtOAc, wash with 10% aqueous KF (to precipitate tributyltin fluoride), dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Malonate Acylation & Decarboxylation
A highly reliable, scalable route using mild enolate chemistry.
Magnesium Enolate Formation: In a dry flask, react magnesium turnings (1.1 eq) with ethanol and a catalytic amount of CCl₄ to form magnesium ethoxide. Add diethyl malonate (1.1 eq) in anhydrous THF and stir at reflux for 2 hours to generate diethyl ethoxymagnesiomalonate.
Acylation: Cool the enolate solution to 0°C. Dropwise, add a solution of 2-nitro-4-methylbenzoyl chloride (1.0 eq) in THF. Stir for 1 hour at 0°C, then warm to room temperature for 3 hours.
Acidification: Quench with 1M H₂SO₄ and extract with diethyl ether. Concentrate the organic layer to yield the crude acyl malonate.
Decarboxylation: Dissolve the crude intermediate in a 1:1 mixture of glacial acetic acid and 6M aqueous HCl. Reflux at 110°C.
In-process check: Vigorously monitor for CO₂ bubbling. Continue refluxing until gas evolution ceases completely (approx. 4-6 hours), which serves as a visual confirmation of reaction completion.
Workup: Cool, neutralize carefully with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate to afford 1-(2-Nitro-4-methylphenyl)ethanone.
Mechanistic & Workflow Visualizations
Workflow comparing Stille Coupling and Malonate Acylation for synthesizing the target ketone.
Mechanistic divergence showing Grignard reagent single electron transfer causing yield loss.
References
Mechanism of reaction between Grignard reagents and nitroarenes. Journal of the Chemical Society, Perkin Transactions 2.[Link]
A Synthesis of Tetronic Acid (Utilization of diethyl ethoxymagnesiomalonate). Journal of the Chemical Society C: Organic.[Link]
Troubleshooting
Technical Support Center: Chemoselective Reduction of Nitrophenyl Ketones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and field-proven insights for the chemoselective reduction of nitrophen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and field-proven insights for the chemoselective reduction of nitrophenyl ketones. As Senior Application Scientists, we understand that achieving selectivity is paramount, and this resource addresses common challenges with in-depth explanations and validated protocols.
Troubleshooting Guide
This section directly addresses specific experimental failures in a question-and-answer format, focusing on causality and actionable solutions.
Question 1: My reaction is not selective. The ketone is being reduced to an alcohol along with the nitro group. What is happening and how can I fix it?
Answer:
This is the most common challenge when reducing nitrophenyl ketones. The lack of chemoselectivity typically arises from a reducing system that is too powerful or non-specific.
Probable Causes & Solutions:
Inappropriate Choice of Reducing Agent: Standard catalytic hydrogenation with reagents like H₂/Pd/C is highly efficient for nitro group reduction but is also effective at reducing ketones, especially under vigorous conditions (high pressure or temperature).[1] Similarly, powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will aggressively reduce both functional groups.[2][3]
Solution: Switch to a milder, more chemoselective reducing system. The methods of choice for selectively reducing a nitro group in the presence of a ketone are typically dissolving metal reductions or specific transfer hydrogenation protocols.
Tin(II) Chloride (SnCl₂·2H₂O): This is a highly effective and mild method that generally does not affect ketones or aldehydes.[4] It is a robust choice for achieving high selectivity.
Iron Powder (Fe) with Acid: The classic Bechamp reduction using iron powder with an acid like HCl or NH₄Cl is another excellent, cost-effective, and selective method.[4][5]
Ruthenium-based Catalysts: Specific catalyst systems, such as (Ph₃P)₃RuCl₂ with Zn/water, have been developed for the highly selective reduction of nitro groups in the presence of ketones.[6][7]
Harsh Reaction Conditions: Even with a moderately selective catalyst, excessive temperature or hydrogen pressure can lead to the over-reduction of the ketone.
Solution: Optimize your reaction conditions. If using a catalytic transfer hydrogenation method (e.g., Pd/C with ammonium formate), try running the reaction at a lower temperature or for a shorter duration, monitoring carefully by TLC or LC-MS.[8]
Question 2: My nitro group reduction is incomplete or the yield is very low. What are the common causes?
Answer:
Incomplete conversion is a frequent issue that can often be traced back to reagent stoichiometry, catalyst activity, or substrate solubility.[8][9][10]
Probable Causes & Solutions:
Insufficient Reducing Agent: For metal/acid reductions (Fe/HCl, SnCl₂), the reaction is stoichiometric. An insufficient amount of the metal will lead to an incomplete reaction.
Solution: Ensure you are using a sufficient stoichiometric excess of the metal reductant. Typically, 3-5 equivalents of Fe or SnCl₂·2H₂O are recommended.[9]
Poor Catalyst Activity (for Catalytic Hydrogenations): Heterogeneous catalysts like Pd/C can lose activity over time or be rendered ineffective by poisons.
Solution:
Use Fresh Catalyst: Ensure your catalyst is fresh and has been stored properly under an inert atmosphere.
Check for Catalyst Poisons: Sulfur-containing compounds, and even the product amine itself, can sometimes poison the catalyst.[9][11] Purifying the starting material can help. If poisoning is suspected, a stoichiometric method like SnCl₂ reduction may be more reliable.
Poor Solubility: If your nitrophenyl ketone starting material is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[4][10]
Solution: Choose an appropriate solvent system. Protic solvents like ethanol or methanol are common.[4] If solubility is an issue, consider using a co-solvent system like ethanol/water or tetrahydrofuran (THF).[10] Gentle heating can also improve solubility and reaction rate.[4][8]
Question 3: I am observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?
Answer:
The reduction of a nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[12][13] The accumulation of these intermediates as side products indicates that the reduction has stalled.
Probable Causes & Solutions:
Insufficient Reducing Power or Stoichiometry: The reaction conditions may be sufficient to initiate the reduction but not to drive it to completion.
Solution: Increase the equivalents of the reducing agent (for SnCl₂ or Fe/HCl) or increase the catalyst loading/hydrogen pressure for catalytic methods.[10] This ensures that the intermediates are quickly reduced to the final amine product.
Inappropriate pH (for Metal/Acid Reductions): For reductions using metals like Fe or Sn, maintaining an acidic environment is crucial for the complete reduction pathway.[4]
Solution: Ensure sufficient acid is present throughout the reaction. Monitor the pH and add more acid if necessary.
Reaction Temperature: Overly aggressive heating can sometimes promote condensation reactions between intermediates, leading to azoxy or azo compounds.[10]
Solution: Maintain careful temperature control. If the reaction is highly exothermic, consider cooling it in an ice bath during the initial addition of reagents.[8]
Nitro Reduction Pathway & Potential Side Products
The following diagram illustrates the stepwise reduction of a nitro group, highlighting the intermediates that can become unwanted side products if the reaction does not proceed to completion.
Caption: A decision-making workflow for selecting a chemoselective nitro reduction reagent.
Data Presentation: Comparison of Selective Reduction Methods
The following table summarizes the performance and selectivity of common methods for the reduction of nitrophenyl ketones.
Metal-free, very mild (room temp), rapid, tolerates sensitive groups.
Reagent cost can be higher, may require specific organocatalyst.
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is highly reliable for the selective reduction of an aromatic nitro group in the presence of a ketone.
[4][9]
Materials:
Nitrophenyl ketone starting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Absolute Ethanol
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
Ethyl Acetate
Saturated NaCl solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, condenser, and standard laboratory glassware
Procedure:
Setup: In a round-bottom flask, dissolve the nitrophenyl ketone (1.0 equivalent) in absolute ethanol.
Reagent Addition: Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the starting material is consumed, allow the mixture to cool to room temperature and then pour it carefully into ice.
Workup - Basification: Slowly add 5% aqueous NaHCO₃ or NaOH with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts. Continue stirring until a manageable slurry or a clear solution is formed.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aminophenyl ketone. The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Selective Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
This method is a milder, near-neutral alternative to the strongly acidic Bechamp (Fe/HCl) reduction and is highly effective.
[4][14]
Materials:
Nitrophenyl ketone starting material
Iron powder (fine, ~325 mesh)
Ammonium Chloride (NH₄Cl)
Ethanol
Water
Celite
Ethyl Acetate or Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrophenyl ketone (1.0 equivalent), ethanol, and water (e.g., in a 2:1 to 4:1 ratio).
Reagent Addition: Add iron powder (3-5 equivalents) and ammonium chloride (3-5 equivalents) to the flask.
Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor the progress by TLC or LC-MS.
Workup - Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite to remove the iron and iron oxide residues.
Washing: Wash the filter cake thoroughly with hot ethanol or another suitable solvent to recover all the product.
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
Extraction: To the remaining aqueous residue, add water and extract three times with ethyl acetate or DCM.
Drying & Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aminophenyl ketone.
References
BenchChem. (2026). Selective reduction of nitro group without affecting other functional groups.
Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1315. [Link]
Sokół, M., & Kluczka, K. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Chemistry and Chemical Engineering, 12, 209-221. [Link]
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
BenchChem. (2025). Challenges in the selective reduction of the nitro group.
Li, J., et al. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Catalysis. [Link]
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
Polshettiwar, V., & Varma, R. S. (2008). Chemoselective Reduction of Nitroarenes to Aromatic Amines with C. Journal of Chemical Research. [Link]
Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
WebofPharma. (2025). Metal Hydride Reduction: Selective Conversion of Carbonyls to Alcohols. [Link]
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
Spectral Analysis Comparison: 1-(2-Nitro-4-methylphenyl)ethanone vs. 1-(4-Nitro-2-methylphenyl)ethanone
As a Senior Application Scientist, I approach the spectral differentiation of positional isomers not merely as an exercise in pattern matching, but as a study of molecular physics. The placement of a functional group—spe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the spectral differentiation of positional isomers not merely as an exercise in pattern matching, but as a study of molecular physics. The placement of a functional group—specifically, whether a highly electronegative and bulky nitro group is positioned ortho or para to an acetyl moiety—fundamentally rewrites the electronic and steric landscape of the molecule.
This guide provides an in-depth, objective comparison of two closely related isomers: 1-(2-Nitro-4-methylphenyl)ethanone (Compound A)[1] and 1-(4-Nitro-2-methylphenyl)ethanone (Compound B)[2]. By analyzing their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we will decode the causality behind their spectral signatures.
Structural & Electronic Causality (The "Why")
To understand the spectral data, we must first examine the physical geometry dictated by the substituents. The fundamental difference between these two compounds lies in Steric Inhibition of Resonance (SIR) versus Mesomeric Electron Withdrawal (-M) .
Compound A (Ortho-Nitro): The nitro group is positioned ortho to the acetyl moiety. The steric bulk of the nitro group clashes with the acetyl group, forcing the carbonyl out of the aromatic plane. This physical twist disrupts the π-π conjugation between the carbonyl carbon and the aromatic ring.
Compound B (Para-Nitro): The nitro group is para to the acetyl group[3][4]. While the ortho-methyl group causes minor steric perturbation, it is significantly less bulky than a nitro group. Consequently, the acetyl group remains largely coplanar, allowing the para-nitro group to exert a powerful mesomeric electron-withdrawing effect (-M) across the conjugated system.
Logical flowchart detailing how positional isomerism dictates spectral shifts via steric and electronic effects.
Comparative Spectral Data
The theoretical principles outlined above manifest clearly in quantitative spectral data. Below are the summarized expectations for both compounds based on established spectroscopic baselines for substituted acetophenones[5].
Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz / 100 MHz, CDCl₃)
Spectral Feature
1-(2-Nitro-4-methylphenyl)ethanone
1-(4-Nitro-2-methylphenyl)ethanone
Causality / Mechanistic Note
Acetyl Protons (-CH₃)
~2.55 ppm (s, 3H)
~2.60 ppm (s, 3H)
Para-nitro exerts stronger deshielding via extended conjugation.
Protons ortho to the nitro group (H3, H5 in Comp B) are severely deshielded by its magnetic anisotropy.
Carbonyl Carbon (C=O)
~201.5 ppm
~197.8 ppm
Steric twist in Comp A breaks conjugation, deshielding the carbon.
Table 2: Key IR and GC-MS Parameters
Spectral Feature
1-(2-Nitro-4-methylphenyl)ethanone
1-(4-Nitro-2-methylphenyl)ethanone
Causality / Mechanistic Note
IR: ν(C=O) Stretch
~1705 cm⁻¹
~1692 cm⁻¹
Loss of conjugation in Comp A increases C=O double-bond character.
IR: ν(NO₂) Asymmetric
~1525 cm⁻¹
~1520 cm⁻¹
Minor shifts due to differing electron donation from the methyl group.
MS: Molecular Ion [M]⁺
m/z 179
m/z 179
Identical exact mass; positional isomers.
MS: Base Peak
m/z 164 ([M-CH₃]⁺)
m/z 164 ([M-CH₃]⁺)
Alpha-cleavage of the acetyl group dominates both spectra.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system to prevent common analytical artifacts.
Standardized multi-modal spectral acquisition workflow for acetophenone derivatives.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Complete dissolution prevents line broadening caused by magnetic susceptibility gradients around undissolved particles.
Shimming & Tuning: Insert the sample and perform automated gradient shimming (Z1-Z5). Validation Check: Do not proceed unless the lock signal stabilizes at >80%. Tune and match the probe to the exact resonance frequency of ¹H (e.g., 400.13 MHz).
Acquisition: Run a standard 1D proton sequence (zg30) with a 30° flip angle, a 2-second relaxation delay (D1), and 16 scans. Causality: The 2-second D1 ensures complete T1 relaxation for the methyl protons, allowing for strictly quantitative integration.
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the fine meta-coupling resolution (J ~ 1.5-2.0 Hz) critical for distinguishing H3 and H5.
Protocol B: ATR-FTIR Spectroscopy
Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution). Validation Check: Verify the absence of water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) artifacts. If present, purge the optical bench with dry N₂ and re-run.
Sampling: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil until the IR throughput drops to ~60%.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Focus specifically on the 1650–1750 cm⁻¹ window to assess the carbonyl stretch shift.
Protocol C: GC-EI-MS Analysis
Injection: Inject 1 µL of a 1 mg/mL solution (in Dichloromethane) into the GC inlet operating at 250°C with a split ratio of 50:1.
Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C.
Ionization & Detection: Utilize 70 eV electron ionization (EI) with the source temperature set to 230°C. Scan from m/z 50 to 300. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation patterns (specifically the dominant [M-CH₃]⁺ alpha-cleavage) can be cross-referenced against standard libraries[3].
Mechanistic Deep Dive into Spectral Differences
The Infrared Carbonyl Shift
In IR spectroscopy, the stretching frequency of a carbonyl group is a direct readout of its bond order. In Compound B , the acetyl group is coplanar with the ring, allowing the π-electrons to delocalize. This resonance contributes a minor C⁺-O⁻ single-bond character to the carbonyl, weakening the bond and lowering the stretching frequency to ~1692 cm⁻¹.
In Compound A , the ortho-nitro group physically blocks this coplanarity. Because the acetyl group is twisted out of the plane, it cannot participate in resonance with the aromatic ring. Deprived of this delocalization, the C=O bond retains strict double-bond character, making it stronger and stiffer, thereby pushing the stretching frequency up to ~1705 cm⁻¹.
NMR Magnetic Anisotropy
The nitro group is highly electronegative and possesses a strong magnetic anisotropic effect. Protons located ortho to a nitro group are severely deshielded and pushed downfield. In Compound B , both the H3 and H5 protons are ortho to the nitro group, resulting in chemical shifts exceeding 8.0 ppm. In contrast, Compound A only has one proton (H3) ortho to the nitro group, and its deshielding is slightly mitigated by the electron-donating nature of the adjacent para-methyl group, keeping the aromatic signals generally upfield compared to Compound B.
References
National Institute of Standards and Technology (NIST). "Acetophenone, 4'-nitro-". NIST Chemistry WebBook, SRD 69. URL:[Link]
National Center for Biotechnology Information (NCBI). "p-Nitroacetophenone". PubChem Compound Summary for CID 7487. URL:[Link]
Royal Society of Chemistry (RSC). "Electronic Supplementary Material: General Acetophenone NMR Data". URL: [Link]
A Comparative Guide to Catalytic Systems for the Chemoselective Hydrogenation of Nitrophenyl Ethanones
For Researchers, Scientists, and Drug Development Professionals The selective reduction of the nitro group in nitrophenyl ethanones to the corresponding amino group is a pivotal transformation in synthetic organic chemis...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in nitrophenyl ethanones to the corresponding amino group is a pivotal transformation in synthetic organic chemistry, providing key intermediates for the synthesis of pharmaceuticals, agrochemicals, and dyes. The primary challenge lies in achieving high chemoselectivity, reducing the nitro functionality while preserving the carbonyl group. This guide offers an in-depth comparison of various catalytic systems for this transformation, grounded in experimental data to aid researchers in selecting the optimal catalyst and conditions for their specific needs.
Introduction: The Challenge of Chemoselectivity
The hydrogenation of nitrophenyl ethanones involves the reduction of an aromatic nitro group in the presence of a ketone. While numerous catalysts are effective for nitro group reduction, many can also reduce the carbonyl group, leading to a mixture of products.[1] Achieving high selectivity for the desired aminophenyl ethanone is therefore critically dependent on the choice of catalyst, support, and reaction conditions. This guide will explore the performance of both noble metal and base metal catalysts, as well as transfer hydrogenation techniques, in addressing this challenge.
The general reaction pathway involves the stepwise reduction of the nitro group, typically proceeding through nitroso and hydroxylamine intermediates.[2] The desired outcome is the exclusive formation of the amino group without affecting the ketone functionality.
Caption: Desired vs. undesired pathways in nitrophenyl ethanone hydrogenation.
Comparison of Heterogeneous Catalytic Systems
Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. The performance of these catalysts is heavily influenced by the active metal, the support material, and any promoters or modifiers.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Palladium, platinum, and ruthenium are the most common noble metal catalysts for nitro group reduction. They generally exhibit high activity but their selectivity can be a concern.
Palladium (Pd): Palladium on carbon (Pd/C) is a versatile and widely used catalyst for nitro group reductions.[3] It often provides a good balance of activity and selectivity. However, over-reduction to the amino alcohol can occur, particularly at higher hydrogen pressures and temperatures. The choice of support can influence selectivity.[4]
Platinum (Pt): Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum oxide (Adams' catalyst), are also highly active.[5] In some cases, platinum catalysts can offer higher selectivity than palladium for the reduction of nitro groups in the presence of other reducible functionalities.[6] The addition of promoters, such as vanadium, can further enhance selectivity by preventing the accumulation of hydroxylamine intermediates.[7]
Ruthenium (Ru): Ruthenium catalysts, often supported on carbon or alumina, are effective for the hydrogenation of both aromatic rings and nitro groups.[8] However, with careful control of reaction conditions and catalyst design, high selectivity for the nitro group reduction can be achieved. Homogeneous ruthenium complexes are also well-known for their catalytic activity in hydrogenation.[9]
Table 1: Performance of Noble Metal Catalysts in the Hydrogenation of 4-Nitrophenyl Ethanone
Base Metal Catalysts: Cost-Effective and Selective Alternatives
The high cost of noble metals has driven research into more abundant and economical alternatives like nickel, manganese, and cobalt.
Nickel (Ni): Raney Nickel is a traditional and cost-effective catalyst for hydrogenation, including the reduction of nitro compounds.[4][11] It is known for its high activity, though selectivity can sometimes be lower than precious metal catalysts.[12] More recently, nano-structured nickel catalysts have shown excellent activity and high functional group tolerance under mild conditions.[2]
Manganese (Mn): Manganese-based catalysts have emerged as promising systems for chemoselective hydrogenation. Both homogeneous and heterogeneous manganese catalysts have been developed that show excellent selectivity for the reduction of nitro groups in the presence of other functionalities, including ketones.[2][13]
Cobalt (Co): Cobalt-based catalysts, particularly when supported on materials like hexagonal mesoporous aluminophosphate (CoHMA), have demonstrated high efficiency and selectivity in the transfer hydrogenation of aromatic nitro compounds.
Table 2: Performance of Base Metal Catalysts in the Hydrogenation of Nitrophenyl Ethanones
Homogeneous catalysts offer the advantage of high selectivity under mild conditions, as their catalytic properties can be finely tuned by modifying the ligand environment.[1] Transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous hydrogen, provides a safer and often more selective alternative.[14]
Homogeneous Ruthenium Catalysts: Ruthenium complexes with various phosphine and diamine ligands are highly effective for the hydrogenation of ketones and nitro compounds.[8][9] These catalysts can exhibit remarkable chemoselectivity.
Transfer Hydrogenation: This technique typically employs hydrogen donors like formic acid, isopropanol, or hydrazine in the presence of a catalyst.[14] It often proceeds under milder conditions and can offer excellent selectivity. Palladium, ruthenium, and iron-based catalysts are commonly used for transfer hydrogenation of nitroarenes.
Caption: General workflow for catalytic transfer hydrogenation.
Experimental Protocols
General Protocol for Heterogeneous Hydrogenation with H₂ Gas
This protocol is a general guideline and should be optimized for each specific catalyst and substrate.
Caption: Step-by-step experimental workflow for heterogeneous hydrogenation.
Safety Precautions:
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood.
Many hydrogenation catalysts, especially Raney Nickel and dry Pd/C, can be pyrophoric. Handle with care under an inert atmosphere and do not allow them to dry in the air.[12]
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Example Protocol: Hydrogenation of 4-Nitroacetophenone using Pd/C[11]
Reaction Setup: To a reaction vessel, add 4-nitroacetophenone, ethanol as the solvent, and 5% Pd/C catalyst.
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (1 atm, balloon). Stir the reaction mixture at room temperature for 2 hours.
Work-up: After the reaction is complete, filter the catalyst through a pad of celite. Wash the celite pad with ethanol.
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography or recrystallization to yield 4-aminoacetophenone.
Mechanistic Considerations
The chemoselective hydrogenation of a nitro group in the presence of a ketone is governed by the relative adsorption strengths of the two functional groups on the catalyst surface. The nitro group is generally more strongly adsorbed than the ketone group on many catalyst surfaces, which favors its preferential reduction.[6]
The reaction is believed to proceed through a direct pathway involving the formation of nitroso and hydroxylamine intermediates, or a condensation pathway involving azoxy and azo intermediates. The accumulation of hydroxylamine intermediates can be problematic as they can lead to the formation of undesired byproducts.[2] The choice of catalyst and reaction conditions can influence which pathway is dominant.
Conclusion and Future Outlook
The selective hydrogenation of nitrophenyl ethanones to their corresponding anilines is a well-established yet continuously evolving field. While traditional noble metal catalysts like Pd/C and Pt/C remain highly effective, recent advancements in base metal catalysis, particularly with nickel and manganese, offer more sustainable and cost-effective alternatives with excellent chemoselectivity. Transfer hydrogenation also presents a valuable strategy, often providing high selectivity under mild and safe conditions.
The choice of the optimal catalytic system will depend on a variety of factors including the specific isomer of nitrophenyl ethanone, the desired scale of the reaction, cost considerations, and the available equipment. For high-value pharmaceutical applications, the higher cost of a highly selective noble metal catalyst may be justified, while for large-scale industrial processes, a robust and recyclable base metal catalyst might be preferred. Future research will likely focus on the development of even more active and selective non-noble metal catalysts, as well as the application of novel catalyst supports and flow chemistry to further improve the efficiency and sustainability of this important transformation.
References
Rueping, M. et al. (2021).
Klausfelder, S. et al. (2023). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. Chemistry – A European Journal.
Rana, A. et al. (2025). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen.
Sun, J. et al. (2017).
Corma, A. & Serna, P. (2006).
Gong, W. et al. (2016). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
BenchChem. (2025). Technical Support Center: Catalyst Selection for Hydrogenation of 2-((p-Nitrophenyl)sulphonyl)ethanol.
US Patent 4,287,365. (1981).
Taghavi, F. et al. (2011). Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst particles.
Krische, M. J. (2007). Selected milestones in homogeneous ruthenium-catalyzed hydrogenation and transfer hydrogenation.
TCI Chemicals. (n.d.).
BenchChem. (2025). Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene.
Endress+Hauser. (n.d.).
Singh, U. K. et al. (2005). The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. IQ Celaya.
Wang, Y. et al. (2014). Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone.
Beller, M. et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
Toste, F. D. & Dong, V. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
Studer, M. et al. (2011). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development.
Wikipedia.
Li, J. et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
Collman, J. P. & Roper, W. R. (1965). Homogeneous Hydrogenation and Hydroformylation using Ruthenium Complexes. Journal of the American Chemical Society.
US Patent 4,513,153. (1985).
Balandin, A. A. (1969).
Beller, M. et al. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
Dermanov, V. et al. (2021). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions.
Singh, U. K. et al. (2005). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Stevens Institute of Technology.
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
Kempe, R. (2021).
Selvam, P. et al. (2002). Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal mesoporous aluminophosphate molecular sieves. Tetrahedron Letters.
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BenchChem. (2025). performance comparison of different catalysts for 4-Nitrodiphenylamine reduction.
Miskolczi, N. et al. (2022). Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds.
Jackson, S. D. (1998). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
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Onisuru, O. R. et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances.
Noyori, R. (2014). Noyori Asymmetric Transfer Hydrogenation.
Wang, C. et al. (2023). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering.
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Tuteja, J. et al. (2014). Transfer hydrogenation of various substituted nitro aromatic compounds.
Ikariya, T. et al. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry.
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A Comparative Guide to the Validation of Analytical Methods for Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For substituted acetophenones, a class...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For substituted acetophenones, a class of compounds frequently encountered as starting materials, intermediates, or active pharmaceutical ingredients (APIs), robust and reliable analytical methods are crucial for ensuring product quality, safety, and efficacy. This guide, designed for the discerning scientist, provides an in-depth comparison of analytical methodologies for the validation of substituted acetophenones, grounded in scientific principles and regulatory expectations.
The Imperative of Method Validation: Ensuring Fitness for Purpose
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This is not merely a regulatory hurdle but a foundational element of good science, ensuring that the data generated is accurate, precise, and reproducible. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that form the bedrock of analytical method validation.[1][3][4][5][6][7] The recently updated ICH Q2(R2) and the proposed revisions to USP <1225> emphasize a lifecycle approach to analytical procedures, integrating development, validation, and ongoing performance verification.[3][8][9]
This guide will navigate the core validation parameters, offering a comparative analysis of common analytical techniques used for substituted acetophenones, supported by practical experimental protocols and data interpretation.
Core Validation Parameters: A Deeper Dive
A successful analytical method validation hinges on the evaluation of several key performance characteristics.[10][11][12][13] The following sections will not only define these parameters but also explain the scientific rationale behind their assessment.
Specificity and Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13][14] Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components.[15] For substituted acetophenones, this is critical for distinguishing between the target analyte and structurally similar impurities or degradation products that may arise during synthesis or storage.[16]
A powerful tool to assess specificity is the forced degradation study .[16][17][18][19] By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. A stability-indicating method must be able to resolve the parent drug from these degradants.[16][17][18][19]
Accuracy
Accuracy represents the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][12][13][15] It is a measure of the systematic error of a method. Accuracy is typically assessed through recovery studies, where a known amount of analyte is "spiked" into a sample matrix.[14][15] For substituted acetophenones, this would involve adding a known quantity of the pure substance to a placebo or a mixture containing expected impurities.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][12] It is a measure of the random error and is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.[2]
Intermediate Precision: Expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.[2]
Reproducibility: Assesses the precision between laboratories.[15]
Linearity and Range
Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][20] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][12] For the analysis of substituted acetophenones, the range should typically cover from 80% to 120% of the test concentration for an assay and may be wider for the quantification of impurities.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These parameters are crucial for the analysis of impurities in substituted acetophenones, where trace levels of contaminants must be accurately measured.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][14] For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. For a GC method, variations might include changes in carrier gas flow rate and oven temperature ramp. Early evaluation of robustness during method development can prevent problems during routine use.[1][14]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating substituted acetophenones depends on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity, chromophores), the nature of the sample matrix, and the intended purpose of the method.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Spectroscopy (UV-Vis, FTIR, NMR)
Applicability
Broadly applicable to a wide range of substituted acetophenones, especially non-volatile and thermally labile compounds.[21]
Suitable for volatile and thermally stable substituted acetophenones.[21] Derivatization may be required for less volatile compounds.[22]
UV-Vis is used for quantification of known compounds.[23] FTIR and NMR provide structural information for identification.[21][24][25]
Specificity
High, especially when coupled with a diode array detector (DAD) or mass spectrometer (MS).[26][27] Stability-indicating methods are readily developed.[16]
Very high, particularly when coupled with a mass spectrometer (GC-MS), which provides fragmentation patterns for definitive identification.[21][28][29]
FTIR and NMR are highly specific for identification based on unique spectral fingerprints.[21] UV-Vis is less specific and prone to interference from other absorbing species.
LOD/LOQ
Generally low, in the ng/mL to µg/mL range, depending on the detector.[21][30]
Very low, often in the pg to ng range, especially with selective detectors like MS.[21]
Varies significantly. UV-Vis can have good sensitivity for compounds with strong chromophores. NMR has inherently lower sensitivity.
Accuracy
Typically high, with recovery values often between 98-102%.[15][21][30]
High, with typical recovery values in a similar range to HPLC.[21]
Quantitative NMR (qNMR) can provide very high accuracy without the need for a specific reference standard.[27]
Precision
High, with %RSD values typically less than 2%.[21][30]
High, with %RSD values also typically below 2%.[31]
Good for quantitative methods like UV-Vis and qNMR.
Linearity
Excellent over a wide concentration range.
Good linearity over a reasonable range.
Good for quantitative methods, but the linear range may be more limited than chromatographic techniques.
Experimental Protocols
The following protocols provide a framework for conducting key validation experiments for the analysis of a substituted acetophenone using a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of the substituted acetophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[16]
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.[16]
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.[16]
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Sample Preparation: At the end of the exposure period, neutralize the acidic and basic solutions. Dilute all stressed samples to a suitable concentration for HPLC analysis.
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Evaluation: Examine the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Protocol 2: Accuracy (Recovery) Study
Prepare a Placebo Mixture: Create a mixture of all excipients in the formulation without the active substituted acetophenone.
Spike the Placebo: Accurately add known amounts of a stock solution of the substituted acetophenone to the placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). Prepare each concentration level in triplicate.
Sample Analysis: Analyze the spiked samples using the validated HPLC method.
Calculate Recovery: Determine the percentage recovery of the analyte at each concentration level using the following formula:
% Recovery = (Amount found / Amount added) * 100
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[15]
Protocol 3: Precision (Repeatability and Intermediate Precision)
Repeatability:
Prepare six independent samples of the substituted acetophenone at 100% of the test concentration.
Analyze these samples on the same day, with the same analyst, and on the same instrument.
Calculate the mean, standard deviation, and %RSD for the results.
Intermediate Precision:
Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.
Calculate the mean, standard deviation, and %RSD for the results from the second set of analyses.
Compare the results from both sets of analyses.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2.0%.
Visualization of the Validation Workflow
The following diagrams illustrate the key stages and relationships in the validation of an analytical method for substituted acetophenones.
Caption: Workflow for analytical method validation.
Caption: Interrelation of validation parameters.
System Suitability Testing: The Daily Gatekeeper
While method validation establishes the suitability of a method over time, System Suitability Testing (SST) is performed before each analysis to ensure the system is performing adequately on that specific day.[32][33][34] SST is an integral part of the analytical procedure and its criteria are established during method development and validation.[1][32] Typical SST parameters for a chromatographic method include resolution, tailing factor, theoretical plates, and the precision of replicate injections.[33][34] Failure to meet SST criteria invalidates the entire analytical run.[32]
Conclusion
References
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
What are system suitability tests (SST) of analytical methods?. Lösungsfabrik. [Link]
System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]
Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. BioProcess International. [Link]
Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]
Analytical Method Validation: Back to Basics, Part I. LCGC International. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD. PubMed. [Link]
Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]
Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. [Link]
Unveiling the Isomeric Effects of Nitrophenyl Ethanones in Drug Discovery: A Comparative Biological Activity Guide
Introduction In early-stage drug design, the selection of the correct isomeric scaffold is a critical determinant of a therapeutic agent's success. The nitrophenyl ethanones (commonly known as nitroacetophenones) serve a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In early-stage drug design, the selection of the correct isomeric scaffold is a critical determinant of a therapeutic agent's success. The nitrophenyl ethanones (commonly known as nitroacetophenones) serve as foundational building blocks in medicinal chemistry[1]. The placement of the strongly electron-withdrawing nitro group—whether in the ortho (2-), meta (3-), or para (4-) position relative to the acetyl moiety—profoundly alters the molecule's electronic distribution, dipole moment, and steric profile[1]. These physicochemical shifts dictate not only the reactivity of the carbonyl group during derivatization (e.g., forming chalcones, semicarbazones, or thiosemicarbazones) but also the binding affinity and pharmacokinetic behavior of the resulting pharmacophores[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of o-, m-, and p-nitrophenyl ethanone derivatives, providing actionable insights and validated protocols for researchers and drug development professionals.
Comparative Biological Activity: The Positional Impact
The biological efficacy of nitrophenyl ethanones is rarely evaluated as bare scaffolds; rather, their true potential is unlocked through derivatization[1][4]. The isomeric position of the nitro group dictates the target specificity:
Ortho-Isomer (2-Nitroacetophenone): Steric hindrance plays a defining role here. When converted into chalcone derivatives, the ortho-nitro group restricts the coplanarity of the aromatic rings. This unique 3D conformation has been shown to perfectly complement the binding pockets of cyclooxygenase (COX) enzymes, resulting in superior anti-inflammatory activity compared to its meta and para counterparts[3].
Meta-Isomer (3-Nitroacetophenone): The meta position balances electronic withdrawal without introducing severe steric clashes near the carbonyl reactive center. Derivatives of 3-nitroacetophenone exhibit broad-spectrum antimicrobial properties, primarily driven by the generation of cytotoxic radicals following the reductive activation of the nitro group by microbial nitroreductases[1][5].
Para-Isomer (4-Nitroacetophenone): Maximizing the resonance effect, the para-nitro group significantly enhances the electrophilicity of the conjugated system. Chalcone derivatives of 4-nitroacetophenone have emerged as potent anticancer agents, specifically targeting the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) with IC50 values in the low micromolar range against carcinoma cell lines (e.g., H1299, MCF-7)[6]. Furthermore, 4-nitroacetophenone thiosemicarbazones demonstrate remarkable anti-trypanosomal activity[7].
Table 1: Physicochemical and Biological Profile of Nitrophenyl Ethanone Isomers
The fundamental mechanism underlying the cytotoxicity of many nitroacetophenone derivatives (particularly in antimicrobial and anticancer contexts) relies on bioreduction. Under the hypoxic conditions characteristic of solid tumors or within specific microbial microenvironments, the nitro group undergoes enzymatic reduction[1][8].
Mechanism of nitroaromatic bioreduction and subsequent apoptosis in target cells.
Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to aid in troubleshooting and optimization.
Protocol A: Synthesis of 4'-Nitroacetophenone Thiosemicarbazone
This derivatization enhances the metal-chelating ability of the scaffold, a crucial factor for tyrosinase inhibition and anti-trypanosomal activity[2][7].
Step 1: Reagent Preparation. Dissolve 10 mmol of 4-nitroacetophenone in 20 mL of absolute ethanol. Rationale: Absolute ethanol ensures complete solubility of the hydrophobic precursor while preventing unwanted hydrolysis.
Step 2: Nucleophile Activation. In a separate vessel, dissolve 10 mmol of thiosemicarbazide and 20 mmol of sodium acetate in 15 mL of warm distilled water. Rationale: Sodium acetate acts as a buffer, maintaining an optimal mildly acidic pH (approx. 4.5-5.0). This pH is critical; it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but not so acidic that it protonates the nucleophilic amine of the thiosemicarbazide.
Step 3: Condensation. Combine the solutions and add 3-5 drops of glacial acetic acid as a catalyst[4]. Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Step 4: Isolation. Cool the mixture to 4°C to maximize crystallization. Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to yield the pure E-isomer[2][4].
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Used to quantify the anticancer efficacy of the synthesized para-nitro derivatives against cell lines like H1299 or MCF-7[4][6].
Step 1: Cell Seeding. Seed the target carcinoma cells in a 96-well plate at a density of
5×103
cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow adherence.
Step 2: Compound Treatment. Prepare a serial dilution of the nitroacetophenone derivative in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent-induced cytotoxicity). Treat cells for 48 hours. Rationale: 48 hours is standard to capture at least one full cell cycle, allowing DNA-damaging agents to exhibit their apoptotic effects.
Step 3: MTT Addition. Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.
Step 4: Solubilization & Reading. Remove the media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[4].
Standardized workflow for the synthesis and biological evaluation of isomer derivatives.
Conclusion
The selection between ortho, meta, and para nitrophenyl ethanones is not a trivial synthetic choice; it is the cornerstone of targeted drug design. While the ortho-isomer excels in forming sterically constrained anti-inflammatory agents, the para-isomer dominates in the creation of highly conjugated, electrophilic anticancer and antiparasitic compounds. By leveraging the specific electronic and steric properties of these isomers, researchers can rationally design next-generation therapeutics with optimized binding affinities and mechanism-specific toxicities.
References
Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. PMC. URL:[Link]
4-Nitroacetophenone-derived thiosemicarbazones and their copper(II) complexes with significant in vitro anti-trypanosomal activity. ResearchGate. URL:[Link]
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. URL:[Link]
Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols. ASM Journals. URL: [Link]
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis. URL: [Link]
assessing the purity of synthesized 1-(2-Nitro-4-methylphenyl)ethanone
Analytical Purity Assessment of Synthesized 1-(2-Nitro-4-methylphenyl)ethanone: A Comparative Guide to qNMR, HPLC-UV, and GC-MS In pharmaceutical development and fine chemical synthesis, the accurate purity assessment of...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Purity Assessment of Synthesized 1-(2-Nitro-4-methylphenyl)ethanone: A Comparative Guide to qNMR, HPLC-UV, and GC-MS
In pharmaceutical development and fine chemical synthesis, the accurate purity assessment of intermediates is a critical quality attribute. The synthesis of 1-(2-Nitro-4-methylphenyl)ethanone (commonly referred to as 2'-nitro-4'-methylacetophenone) via the direct nitration of 4-methylacetophenone inherently produces a complex matrix. The reaction yields not only the target ortho-nitrated product but also trace amounts of unreacted starting material, over-nitrated byproducts, and positional isomers (such as 3-nitro-4-methylacetophenone).
Because these structurally similar impurities can drastically alter downstream reaction yields and safety profiles, relying on a single analytical technique is often insufficient. This guide objectively compares three methodologies—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—providing self-validating protocols and experimental data to establish a robust analytical control strategy.
The Analytical Challenge: Causality in Method Selection
The primary difficulty in assessing the purity of 1-(2-Nitro-4-methylphenyl)ethanone lies in the varying physicochemical responses of its isomeric impurities.
UV Response Discrepancies: In standard HPLC-UV analysis, purity is typically determined by an area percent method. However, this assumes all components have an identical response factor at the detection wavelength[1]. The 2-nitro and 3-nitro isomers possess different chromophoric environments, leading to varied UV-Vis absorbances[2]. Consequently, a direct area percent measurement lacks the specificity required to measure the true absolute quantity of the substance[2].
The qNMR Advantage: qNMR overcomes this by measuring the magnetic properties of atomic nuclei[3]. Because the integrated signal area of a specific nucleus (typically
1H
) is directly proportional to the number of those nuclei in the molecule, qNMR provides a direct, absolute measurement of analyte concentration without requiring a reference standard of the analyte itself[1][4].
Regulatory Shift: Recognizing these advantages, regulatory bodies are actively expanding the coverage of qNMR applications in pharmaceutical analysis and metrology, as reflected in the recent revisions to USP General Chapter <761>[5].
To ensure rigorous scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized, step-by-step protocols for evaluating 1-(2-Nitro-4-methylphenyl)ethanone.
Method A: Quantitative NMR (qNMR) – The Absolute Baseline
Causality: qNMR is selected as the primary assay because it is a molar-based technique that provides absolute mass fraction purity regardless of UV chromophores[1].
Self-Validation Mechanism: An inversion-recovery experiment is executed prior to the main acquisition to empirically determine the longitudinal relaxation time (
T1
). If the relaxation delay (
D1
) is not set to at least
5×T1
, the nuclei will not fully relax, and the resulting integrals will not accurately reflect the proton ratio.
Protocol:
Standard Selection: Accurately weigh ~15.0 mg of the synthesized 1-(2-Nitro-4-methylphenyl)ethanone batch and ~5.0 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®) using a microbalance.
Solvation: Co-dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% TMS.
T1
Determination: Run a standard inversion-recovery pulse sequence. Identify the longest
T1
for the analyte (typically the acetyl or aryl methyl protons).
Acquisition: Set the relaxation delay (
D1
) to
≥5×T1
(typically 30–40 seconds). Acquire
1H
NMR spectra at 400 MHz with 64 scans and a 30° pulse angle.
Quantification: Integrate the isolated acetyl methyl singlet of the analyte (
δ
~2.5 ppm) against the olefinic singlet of Maleic acid (
δ
6.28 ppm). Calculate the absolute mass fraction.
Causality: While qNMR is absolute, its Limit of Detection (LOD) is generally ~0.1%. HPLC-UV is required to detect trace isomeric impurities down to 0.01%.
Self-Validation Mechanism: A System Suitability Test (SST) utilizing a spiked resolution mixture ensures the column can adequately separate the critical pair (2-nitro vs. 3-nitro isomers) before sample analysis begins.
Protocol:
Mobile Phase: Prepare Buffer A (0.1% Trifluoroacetic acid in LC-MS grade water) and Buffer B (Acetonitrile).
System Suitability (SST): Inject a reference mixture containing 1-(2-Nitro-4-methylphenyl)ethanone and 3-nitro-4-methylacetophenone. Validate that the chromatographic resolution (
Rs
) between the two peaks is
>2.0
.
Sample Preparation: Dissolve the synthesized batch in Acetonitrile to a concentration of 1.0 mg/mL.
Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3.5 µm). Run a gradient from 20% B to 80% B over 15 minutes at 1.0 mL/min. Detect at 254 nm.
Correction: Apply Relative Response Factors (RRFs) previously determined via qNMR to the HPLC area percentages to calculate the true impurity mass balance[2].
Method C: GC-MS – Volatile Isomer Identification
Causality: Electron Ionization (EI) GC-MS is employed specifically for structural elucidation of unknown volatile byproducts. The "ortho effect" (interaction between the nitro group and the adjacent acetyl group in the 2-nitro isomer) produces unique mass fragmentation patterns (e.g., distinct loss of
OH∙
or
H2O
) that easily distinguish it from the 3-nitro isomer.
Self-Validation Mechanism: An autotune using Perfluorotributylamine (PFTBA) is run to verify mass axis calibration, followed by a solvent blank to rule out column carryover.
Protocol:
System Tuning: Execute an EI autotune with PFTBA. Verify that m/z 69, 219, and 502 targets are met with correct isotopic ratios.
Injection: Inject 1 µL of a 0.1 mg/mL sample (in Dichloromethane) with a 50:1 split ratio onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
Thermal Gradient: Hold at 80°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
Detection: Scan m/z 50–300. Extract ion chromatograms (EIC) for the molecular ion (
M+
179) and diagnostic fragments to confirm isomer identities.
Quantitative Data Comparison
The following table summarizes experimental data from a representative synthesized batch of 1-(2-Nitro-4-methylphenyl)ethanone, highlighting the analytical discrepancies that arise when relying solely on traditional chromatography.
Analytical Technique
Primary Application
Measured Purity (Example Batch)*
Precision (% RSD)
Limit of Detection (LOD)
Reference Standard Requirement
qNMR
Absolute Mass Fraction Assay
98.2%
0.5%
~0.1%
Internal Standard Only (e.g., Maleic Acid)
HPLC-UV
Trace Impurity Profiling
99.8% (Uncorrected Area)
0.1%
0.01%
Exact Analyte Standard (for absolute quant)
GC-MS
Volatile Isomer Identification
98.5% (TIC Area)
1.2%
0.05%
Exact Analyte Standard (for absolute quant)
*Data Interpretation Note: The uncorrected HPLC-UV data heavily overestimates the purity (99.8%) compared to the absolute qNMR assay (98.2%). This discrepancy occurs because the trace impurities in this specific batch have a significantly lower UV response factor at 254 nm than the main 2-nitro component[1].
Strategic Analytical Workflow
To synthesize these methodologies into a cohesive strategy, researchers should employ a tiered approach. qNMR serves as the primary gateway for absolute assay, while HPLC and GC-MS are utilized for trace profiling and structural identification, respectively.
Figure 1: Self-validating analytical workflow for purity assessment and impurity identification.
Conclusion
For the rigorous evaluation of synthesized 1-(2-Nitro-4-methylphenyl)ethanone, no single technique is a panacea. While HPLC-UV provides the sensitivity needed for trace impurity profiling, it is fundamentally flawed for absolute quantification without the use of qNMR to establish accurate Relative Response Factors (RRFs). By integrating qNMR for absolute mass fraction determination and GC-MS for isomeric structural elucidation, researchers can establish a highly trustworthy, self-validating analytical package.
References
"USP <761> Nuclear Magnetic Resonance", Pharmacopeia: United St
"Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment...", Benchchem,
"Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic
"ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS", Enov
"Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance...", PMC (NIH),
Operational Protocol for the Safe Handling and Disposal of 1-(2-Nitro-4-methylphenyl) Derivatives As a versatile structural motif utilized in the synthesis of azo dyes (such as Pigment Red 3), pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Protocol for the Safe Handling and Disposal of 1-(2-Nitro-4-methylphenyl) Derivatives
As a versatile structural motif utilized in the synthesis of azo dyes (such as Pigment Red 3), pharmaceutical intermediates, and advanced materials, the 1-(2-Nitro-4-methylphenyl) moiety presents unique operational challenges. The presence of the highly electron-withdrawing nitro group (-NO₂) on the aromatic ring not only dictates its synthetic utility but also defines its hazard profile.
For drug development professionals and laboratory scientists, treating nitroaromatic waste requires a rigorous, self-validating system. Improper disposal can lead to environmental persistence, aquatic toxicity, and severe safety hazards due to the thermal instability of nitro compounds[1]. This guide provides an authoritative, step-by-step framework for the logistical management and chemical disposal of 1-(2-Nitro-4-methylphenyl) research compounds.
Chemical Profile & Mechanistic Hazard Assessment
To design a safe disposal protocol, one must first understand the causality behind the chemical's hazards. Nitroaromatics are inherently energy-rich. The nitro group can undergo exothermic decomposition if subjected to high thermal stress or incompatible reagents. Furthermore, from an environmental toxicology standpoint, nitroaromatics are recalcitrant to natural biodegradation and pose mutagenic risks, primarily because biological systems can reduce the nitro group into highly reactive amino intermediates that bind to DNA[1].
Table 1: Hazard Profile and Segregation Parameters
Parameter
Operational Data & Causality
Primary Hazard
Toxic to aquatic life; potential mutagen; thermal instability under extreme conditions[1].
Incompatibilities
Strong reducing agents, alkali metals, and strong bases. Causality: Mixing with reducing agents can trigger highly exothermic nitro-reduction reactions, risking waste container rupture[2].
Aqueous Solubility
Marginal (typically <1 mg/mL at 22°C)[2]. Causality: Tends to accumulate in sediments and waste management sites if discharged directly into wastewater[3].
Combustion Byproducts
Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOₓ). Causality: Necessitates specialized exhaust scrubbing during thermal destruction.
Waste Segregation and Disposal Workflow
The gold standard for the ultimate disposal of nitroaromatic compounds is high-temperature incineration [4]. Because the "derived-from rule" classifies residues of listed hazardous wastes as hazardous, the destruction of the organic framework must be absolute[3].
Below is the logical workflow for segregating and processing both solid and aqueous waste streams containing 1-(2-Nitro-4-methylphenyl) derivatives.
Workflow for the segregation and disposal of 1-(2-Nitro-4-methylphenyl) waste streams.
Step-by-Step Disposal Methodologies
A self-validating safety system requires strict adherence to procedural steps, ensuring that no hazardous material escapes the controlled environment.
Protocol A: Management of Solid Waste & Pure Compound
Applicable to: Unused reagents, contaminated filter paper, silica gel from chromatography, and disposable PPE.
Collection: Sweep up solid spills or collect laboratory waste using absorbent paper dampened with water to minimize dust generation (dust suspensions of nitroaromatics can be explosive)[2].
Containment: Place the material into a chemically resistant High-Density Polyethylene (HDPE) container or a vapor-tight plastic bag[2][4].
Solvent Mixing (Optional but Recommended): To facilitate safe combustion and prevent localized detonation risks during transit, the solid material can be dissolved or mixed with a combustible, non-halogenated solvent (e.g., ethanol or acetone) prior to final sealing.
Labeling: Label the container strictly as "Hazardous Organic Waste – Nitroaromatic. DO NOT MIX WITH REDUCING AGENTS."
Incineration: Transfer the waste to a licensed environmental health and safety (EHS) contractor. The waste must be burned in a chemical incinerator equipped with an afterburner and a wet scrubber at temperatures exceeding 1,800°F. The high temperature ensures the complete cleavage of the aromatic ring, while the scrubber neutralizes the toxic NOₓ gases generated by the nitro groups[4].
Protocol B: Remediation of Aqueous Waste Streams
Applicable to: Reaction filtrates, glassware washings, and aqueous extraction layers.
Because 1-(2-Nitro-4-methylphenyl) derivatives are highly toxic to aquatic environments, aqueous streams cannot be discharged down the drain. Dilution is not an acceptable strategy; the compound must be extracted and destroyed.
Pre-Filtration: Pass the aqueous waste through a standard glass microfiber filter to remove any suspended particulate matter.
Solid-Phase Extraction (SPE): Route the filtrate through a Solid-Phase Extraction (SPE) cartridge or a specialized adsorbent bed. Recent advancements have demonstrated that composites of polycarbonate and fumed silica on cotton fabric can achieve >90% removal of nitroaromatics from wastewater[5].
Adsorbent Disposal: Once the SPE cartridge or adsorption bed is saturated, remove it and place it into the solid hazardous waste stream for high-temperature incineration[5]. Because the explosive content in such deposits is typically low (~1% by weight), self-sustaining combustion or detonation during transit is mitigated[5].
Effluent Validation (Self-Validating Step): Before discharging the remaining water, validate the destruction/removal efficiency. Analyze a sample of the effluent using High-Performance Liquid Chromatography (HPLC) according to EPA Method 8330B (Nitroaromatics and Nitramines by HPLC)[6].
Discharge: Only upon analytical confirmation that the nitroaromatic concentration is below local regulatory thresholds should the aqueous effluent be released into the standard municipal wastewater system.
Protocol C: Emergency Spill Response
Evacuation & PPE: Evacuate the immediate area. Responders must wear self-contained breathing apparatus (SCBA), heavy rubber gloves, and boots.
Containment: Dampen the solid spill with water to prevent aerosolization of the powder[2].
Recovery: Use dampened absorbent pads to pick up the material. Do not use dry sweeping[2].
Decontamination: Wash all contaminated surfaces with a heavy soap and water solution. Seal all cleanup materials in vapor-tight bags for incineration[2].
References
lewisu.edu - Material Safety Data Sheet: 2-NAPHTHALENOL, 1-((4-METHYL-2-NITROPHENYL)AZO)
canada.ca - Proposed Risk Management Approach for 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]- (Pigment Red 3)
noaa.gov - C.I.
benchchem.
rsc.
dtic.
cambridge.
canada.ca - Screening Assessment for the Challenge 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]- (Pigment Red 3)
epa.gov - Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)
Personal protective equipment for handling 1-{2-Nitro-4-methylphenyl}
As a Senior Application Scientist, I recognize that handling nitroaromatic building blocks like the 1-{2-Nitro-4-methylphenyl} moiety requires moving beyond basic compliance. Standard laboratory safety protocols are ofte...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling nitroaromatic building blocks like the 1-{2-Nitro-4-methylphenyl} moiety requires moving beyond basic compliance. Standard laboratory safety protocols are often insufficient for nitroaromatics due to their unique physicochemical properties, specifically their high lipophilicity and thermal instability.
To ensure the safety of your drug development workflows, this guide provides a self-validating operational system. We will explore not just what personal protective equipment (PPE) and protocols to use, but the mechanistic causality of why they are absolutely critical.
Mechanistic Risk Assessment: Understanding the Hazard
Before selecting PPE, we must understand the specific pathways through which 1-{2-Nitro-4-methylphenyl} derivatives threaten human health and laboratory infrastructure.
Systemic Toxicity & Methemoglobinemia
The primary acute health hazard of the nitroaromatic moiety is its ability to induce methemoglobinemia. Upon absorption, the nitro group undergoes hepatic bioreduction into highly reactive hydroxylamines and nitroso radicals, as detailed in the [1]. These metabolites enter the bloodstream and oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron[1]. This structural change eliminates the blood's oxygen-carrying capacity, leading to severe tissue hypoxia[1].
Mechanistic pathway of 1-{2-Nitro-4-methylphenyl} induced methemoglobinemia and tissue hypoxia.
Dermal Penetration Paradox
Nitroaromatics are highly lipophilic, allowing them to rapidly cross the stratum corneum. Counterintuitively, clinical research on the demonstrates that applying skin barrier creams prior to donning gloves can significantly increase internal exposure[2]. The lipid-rich creams act as carrier solvents, enhancing the percutaneous uptake of the chemical[2].
Thermal and Reactivity Hazards
According to, the carbon-nitro (C-NO₂) bond possesses a remarkably high bond dissociation energy[3]. Thermal decomposition of nitroaromatics is autocatalytic; once a runaway reaction is triggered, it releases massive amounts of heat and gas, leading to instantaneous explosion[3].
Quantitative Hazard Parameters
To operationalize these risks, we must establish strict quantitative boundaries for our handling environment.
Systemic hypoxia onset; requires immediate medical intervention (e.g., Methylene Blue administration).
Fume Hood Face Velocity
80 - 120 feet per minute (fpm)
Prevents inhalation of sublimated particulates and vapors during dispensing.
Strategic PPE Matrix
Standard laboratory latex or thin nitrile gloves are highly permeable to nitroaromatics and offer a false sense of security. Your PPE selection must be an engineered barrier system.
Hand Protection (Primary): Multi-layer laminate gloves (e.g., Silver Shield®) or heavy-duty Butyl Rubber. Mechanistic rationale: These materials resist the lipophilic permeation of the nitro moiety.
Hand Protection (Secondary): Outer layer of standard nitrile gloves. Mechanistic rationale: Laminate gloves limit dexterity; an outer nitrile glove restores tactile feedback while protecting the laminate layer from mechanical snags.
Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. If handling volumes >500 mL, a chemical-resistant apron is required to mitigate thermal runaway splash risks.
Eye/Face Protection: Chemical splash goggles (not safety glasses). If conducting a heated reaction, a full face shield must be worn over the goggles.
Step-by-Step Operational Workflow
Step-by-step operational workflow for the safe handling of 1-{2-Nitro-4-methylphenyl} derivatives.
Phase 1: Pre-Experiment Setup and Dispensing
Environmental Verification: Ensure the fume hood face velocity is verified at >80 fpm. Clear the workspace of incompatible materials (strong bases, reducing agents, and amines), which can sensitize nitro compounds to shock.
PPE Donning: Put on the FR lab coat, laminate inner gloves, nitrile outer gloves, and splash goggles. Critical Rule: Do not apply skin barrier creams prior to donning gloves[2].
Weighing: Weigh the 1-{2-Nitro-4-methylphenyl} derivative inside a ventilated balance enclosure or a static-dissipative glovebag. Never weigh nitroaromatics on an open benchtop due to the risk of toxic dust aerosolization.
Phase 2: Reaction Execution and Monitoring
Temperature Control: Utilize a thermocouple-controlled heating mantle or cooling bath. Because nitroaromatic decomposition is autocatalytic, you must maintain reaction temperatures strictly below the onset temperature of thermal decomposition (typically <150°C for nitrotoluene derivatives)[3].
Venting and Shielding: Ensure the reaction apparatus is properly vented through a scrubber system to manage sudden off-gassing. Pull the fume hood sash down to the lowest operational level to act as a primary blast shield.
Phase 3: Decontamination and Spill Response
Spill Containment: In the event of a spill, do not use combustible materials (like paper towels) to absorb the pure compound. Use an inert absorbent such as vermiculite or dry sand.
Surface & Dermal Decontamination: Wash affected surfaces (or skin, in the event of an exposure) with copious amounts of mild soap and ambient-temperature water. Critical Rule: Never use organic solvents (like ethanol or acetone) for skin decontamination, as they will drive the lipophilic nitro compound deeper into the dermis.
Waste Segregation: Collect all nitroaromatic waste in dedicated, clearly labeled high-density polyethylene (HDPE) containers. Never mix this waste stream with heavy metals or reducing agents, which can trigger in-drum exothermic reactions.
References
Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) / National Center for Biotechnology Information. URL:[Link]
Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Occupational and Environmental Medicine (PMC). URL:[Link]